molecular formula C32H45N7O19P3S-5 B15599945 Isohexenyl-glutaconyl-CoA

Isohexenyl-glutaconyl-CoA

Número de catálogo: B15599945
Peso molecular: 956.7 g/mol
Clave InChI: BVEJAKPMABGOEE-XMLXCZKLSA-I
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isohexenyl-glutaconyl-CoA is a useful research compound. Its molecular formula is C32H45N7O19P3S-5 and its molecular weight is 956.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C32H45N7O19P3S-5

Peso molecular

956.7 g/mol

Nombre IUPAC

(3Z)-3-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethylidene]-7-methyloct-6-enoate

InChI

InChI=1S/C32H50N7O19P3S/c1-18(2)6-5-7-19(12-22(41)42)13-23(43)62-11-10-34-21(40)8-9-35-30(46)27(45)32(3,4)15-55-61(52,53)58-60(50,51)54-14-20-26(57-59(47,48)49)25(44)31(56-20)39-17-38-24-28(33)36-16-37-29(24)39/h6,13,16-17,20,25-27,31,44-45H,5,7-12,14-15H2,1-4H3,(H,34,40)(H,35,46)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/p-5/b19-13-/t20-,25-,26-,27+,31-/m1/s1

Clave InChI

BVEJAKPMABGOEE-XMLXCZKLSA-I

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isohexenyl-glutaconyl-CoA Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pathway leading to the formation of isohexenyl-glutaconyl-CoA is not a de novo biosynthetic route but rather a critical catabolic cascade involved in the microbial degradation of acyclic monoterpenoids, such as geraniol (B1671447) and citronellol. This pathway, primarily elucidated in bacteria like Pseudomonas species, is a component of the broader Acyclic Terpene Utilization (Atu) and Leucine/Isovalerate Utilization (Liu) pathways. Understanding this metabolic sequence is crucial for applications in bioremediation, biotransformation of terpenes into value-added chemicals, and for identifying potential targets for antimicrobial drug development. This guide provides a detailed technical overview of the core enzymatic reactions, quantitative data, and experimental methodologies associated with the generation of this compound.

The Core Pathway: From Geraniol to this compound

The catabolism of geraniol to this compound is a multi-step enzymatic process that prepares the terpene backbone for entry into central metabolism. The initial steps involve the oxidation of geraniol to its corresponding carboxylated CoA ester, geranoyl-CoA.

1. Oxidation of Geraniol: Geraniol is first oxidized to geranial by geraniol dehydrogenase, and subsequently to geranic acid by geranial dehydrogenase.[1]

2. Activation to Geranoyl-CoA: Geranic acid is then activated to its CoA thioester, geranoyl-CoA.

3. Carboxylation of Geranoyl-CoA: The key step leading to the formation of this compound is the biotin-dependent carboxylation of geranoyl-CoA. This reaction is catalyzed by geranoyl-CoA carboxylase (GCC) (EC 6.4.1.5).[2][3] The enzyme adds a carboxyl group to the γ-carbon of geranoyl-CoA.[4]

The product of this reaction is 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA , which is also known as This compound .[2][3]

4. Hydration of this compound: The subsequent step in the pathway is the hydration of this compound, catalyzed by isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57). This enzyme adds a water molecule across the double bond, yielding 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA .[5][6][7]

5. Cleavage and Further Metabolism: The product of the hydratase reaction is then cleaved, likely by a lyase, to release acetyl-CoA and another acyl-CoA intermediate, which can then enter central metabolic pathways such as β-oxidation.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the pathway.

Table 1: Kinetic Parameters of Geranoyl-CoA Carboxylase

SubstrateOrganismApparent KmReference
Geranoyl-CoAZea mays64 ± 5 µM[8]
Bicarbonate (HCO3-)Zea mays0.58 ± 0.04 mM[8]
ATPZea mays8.4 ± 0.4 µM[8]

Table 2: Enzyme Commission Numbers and Reactions

EnzymeEC NumberReaction
Geranoyl-CoA Carboxylase6.4.1.5ATP + Geranoyl-CoA + HCO3- ⇌ ADP + Phosphate + this compound
Isohexenylglutaconyl-CoA Hydratase4.2.1.573-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA ⇌ this compound + H2O

Experimental Protocols

Protocol 1: Assay for Geranoyl-CoA Carboxylase Activity

This protocol is a generalized method based on assays for similar biotin-dependent carboxylases, such as acetyl-CoA carboxylase, and would require optimization for geranoyl-CoA carboxylase.[9][10] The assay measures the incorporation of radiolabeled bicarbonate into an acid-stable product.

Materials:

  • Purified or partially purified geranoyl-CoA carboxylase

  • Geranoyl-CoA (substrate)

  • ATP

  • MgCl2

  • [14C]NaHCO3 (radiolabeled bicarbonate)

  • Tricine-KOH buffer (pH 8.3)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Trichloroacetic acid (TCA) or perchloric acid

  • Scintillation vials and scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing Tricine-KOH buffer, ATP, MgCl2, DTT, BSA, and [14C]NaHCO3.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the substrate, geranoyl-CoA, and the enzyme preparation.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of cold TCA or perchloric acid.

  • Centrifuge to pellet precipitated protein.

  • Transfer the supernatant to a new tube and dry it under a stream of air or in a heating block to remove unreacted [14C]bicarbonate.

  • Resuspend the dried residue in water and transfer to a scintillation vial with a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.

Protocol 2: Quantification of Acyl-CoA Esters by LC-MS/MS

This protocol provides a general framework for the analysis of acyl-CoA esters, including geranoyl-CoA and this compound, from bacterial cultures.[11][12][13]

1. Sample Preparation (Extraction of Acyl-CoAs):

  • Harvest bacterial cells from a culture grown on geraniol as a carbon source by centrifugation at 4°C.
  • Quench metabolism rapidly by, for example, adding the cell pellet to a cold extraction solvent (e.g., acetonitrile/methanol/water mixture).
  • Lyse the cells by sonication or bead beating while keeping the sample on ice.
  • Centrifuge to pellet cell debris.
  • Collect the supernatant containing the acyl-CoA esters.

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution.
  • Mobile Phase A: Ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
  • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion for each acyl-CoA of interest and one or more specific product ions generated by collision-induced dissociation.
  • Precursor Ion for Geranoyl-CoA: Determine the m/z of the protonated molecule [M+H]+.
  • Precursor Ion for this compound: Determine the m/z of the protonated molecule [M+H]+.
  • Product Ions: Common product ions for acyl-CoAs result from the fragmentation of the phosphopantetheine moiety.

3. Quantification:

  • Prepare standard curves using authentic standards of the acyl-CoAs of interest.
  • Spike samples with an internal standard (e.g., an odd-chain acyl-CoA) before extraction to correct for extraction losses and matrix effects.
  • Calculate the concentration of each analyte in the sample by comparing its peak area to the standard curve.

Visualizations

Geraniol_Degradation_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase Geranoyl_CoA Geranoyl-CoA Geranic_Acid->Geranoyl_CoA Acyl-CoA Synthetase Isohexenyl_glutaconyl_CoA This compound Geranoyl_CoA->Isohexenyl_glutaconyl_CoA Geranoyl-CoA Carboxylase (GCC) Product_Hydratase 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA Isohexenyl_glutaconyl_CoA->Product_Hydratase Isohexenylglutaconyl-CoA Hydratase Central_Metabolism Central Metabolism (β-oxidation) Product_Hydratase->Central_Metabolism Lyase

Caption: The catabolic pathway of geraniol to central metabolic precursors.

Experimental_Workflow cluster_culture Bacterial Culture and Growth cluster_analysis Analysis Culture Inoculate Pseudomonas sp. in minimal medium with geraniol as sole carbon source Harvest Harvest cells during exponential growth phase Culture->Harvest Metabolite_Extraction Quench metabolism and extract intracellular acyl-CoA esters Harvest->Metabolite_Extraction Enzyme_Purification Cell lysis and purification of Geranoyl-CoA Carboxylase Harvest->Enzyme_Purification LCMS LC-MS/MS analysis for identification and quantification of pathway intermediates Metabolite_Extraction->LCMS Enzyme_Assay Enzyme activity assay (e.g., radiolabel incorporation) Enzyme_Purification->Enzyme_Assay Kinetic_Analysis Determination of kinetic parameters (Km, Vmax) Enzyme_Assay->Kinetic_Analysis

Caption: A generalized experimental workflow for studying the this compound pathway.

References

An In-depth Technical Guide on the Discovery and Significance of Isohexenyl-glutaconyl-CoA in Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the discovery, metabolic context, and biochemical significance of Isohexenyl-glutaconyl-CoA, a key intermediate in the bacterial degradation of acyclic monoterpenoids.

Executive Summary

This compound has been identified as a crucial, yet transient, metabolite in the Acyclic Terpene Utilization (Atu) pathway, primarily elucidated in bacteria of the Pseudomonas genus. Its discovery is intrinsically linked to the broader investigation of how these organisms metabolize common plant-derived compounds like geraniol (B1671447). This guide provides a comprehensive overview of the metabolic pathway, the enzymes involved, the experimental evidence supporting its existence, and the methodologies used for its study. While direct quantitative kinetic data for the enzymes acting on this compound is scarce due to challenges in substrate synthesis, this document compiles the available qualitative and quantitative information from genetic, proteomic, and structural studies.

The Discovery Context: Acyclic Terpene Utilization Pathway

The discovery of this compound is not a singular event but rather a part of the meticulous unraveling of the metabolic pathway for acyclic monoterpenes, such as geraniol and citronellol, by soil bacteria. Early studies in the 1960s by Seubert and Fass laid the groundwork by investigating the degradation of isoprenoids in Pseudomonas citronellolis.[1] They proposed a pathway that accommodates the branched-chain structure of these molecules, which inhibits standard β-oxidation.

Subsequent research, particularly by Jendrossek and colleagues, has provided a detailed genetic and biochemical understanding of this pathway, now known as the Acyclic Terpene Utilization (Atu) pathway.[2] This pathway is essential for the catabolism of these abundant natural compounds, converting them into central metabolites. This compound emerges as a key intermediate within this specialized metabolic route.

The Organism of Interest: Pseudomonas Species

Pseudomonas aeruginosa and Pseudomonas citronellolis are the primary organisms in which the Atu pathway and its intermediates have been studied.[2][3] These bacteria are known for their metabolic versatility and ability to thrive in diverse environments, often utilizing unusual carbon sources.

The Metabolic Pathway: Geraniol Degradation

Geraniol is first oxidized to geranic acid, which is then activated to its coenzyme A thioester, geranyl-CoA. The pathway then proceeds through a series of enzymatic reactions to break down the carbon skeleton. This compound is formed after the carboxylation and hydration of geranyl-CoA.

The key enzymatic step involving this compound is its hydration to 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA, catalyzed by the enzyme Isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57) .[4] This enzyme is encoded by the atuE gene within the atu gene cluster.[2][5]

Geraniol_Degradation_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Oxidation Geranic_Acid Geranic Acid Geranial->Geranic_Acid Oxidation Geranyl_CoA Geranyl-CoA Geranic_Acid->Geranyl_CoA CoA Ligation Carboxy_Geranyl_CoA 3-Carboxy-geranyl-CoA Geranyl_CoA->Carboxy_Geranyl_CoA Geranyl-CoA carboxylase (AtuC/F) Isohexenyl_glutaconyl_CoA This compound Carboxy_Geranyl_CoA->Isohexenyl_glutaconyl_CoA Isomerization Hydroxy_isohexenyl_glutaryl_CoA 3-Hydroxy-3-isohexenyl- glutaryl-CoA Isohexenyl_glutaconyl_CoA->Hydroxy_isohexenyl_glutaryl_CoA Isohexenylglutaconyl-CoA hydratase (AtuE) Methyl_oxo_octenoyl_CoA 7-Methyl-3-oxo-6-octenoyl-CoA + Acetate Hydroxy_isohexenyl_glutaryl_CoA->Methyl_oxo_octenoyl_CoA Lyase Beta_Oxidation Further β-oxidation Methyl_oxo_octenoyl_CoA->Beta_Oxidation AtuE_Expression_Purification cluster_cloning Cloning cluster_expression Expression cluster_purification Purification Clone_atuE Clone atuE gene into expression vector (e.g., pET) Transform Transform vector into E. coli expression strain (e.g., BL21(DE3)) Clone_atuE->Transform Culture Culture cells in LB medium with antibiotic selection Transform->Culture Induce Induce protein expression with IPTG at mid-log phase Culture->Induce Incubate Incubate at a lower temperature (e.g., 18-25°C) overnight Induce->Incubate Harvest Harvest cells by centrifugation Incubate->Harvest Lyse Resuspend cell pellet and lyse (e.g., sonication, French press) Harvest->Lyse Clarify Clarify lysate by ultracentrifugation Lyse->Clarify Affinity Affinity Chromatography (e.g., Ni-NTA if His-tagged) Clarify->Affinity Size_Exclusion Size-Exclusion Chromatography (Gel Filtration) Affinity->Size_Exclusion Purity_Check Assess purity by SDS-PAGE Size_Exclusion->Purity_Check AcylCoA_Extraction_Workflow Culture_Cells Culture P. aeruginosa in minimal medium with geraniol as the carbon source Quench Rapidly quench metabolism (e.g., with cold methanol) Culture_Cells->Quench Harvest Harvest cells by centrifugation at low temperature Quench->Harvest Extract Extract metabolites with a cold solvent mixture (e.g., acetonitrile/methanol/water) Harvest->Extract Centrifuge Centrifuge to pellet cell debris Extract->Centrifuge Collect_Supernatant Collect supernatant containing acyl-CoA esters Centrifuge->Collect_Supernatant Dry_Down Dry the extract under vacuum or nitrogen Collect_Supernatant->Dry_Down Reconstitute Reconstitute in a solvent suitable for LC-MS/MS analysis Dry_Down->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

References

A Technical Guide to the Putative Role of Isohexenyl-glutaconyl-CoA in Metabolic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The molecule "isohexenyl-glutaconyl-CoA" is a hypothetical construct for the purpose of this technical guide. The proposed pathways, data, and experimental protocols are based on established principles of biochemistry and metabolic research and are intended to serve as a framework for investigating novel acyl-CoA species.

Introduction: The Emerging Role of Acyl-CoA Esters in Cellular Signaling

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in a multitude of metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle.[1][2] Beyond their bioenergetic and biosynthetic roles, there is a growing body of evidence that acyl-CoA species can act as signaling molecules, directly influencing cellular processes.[3][4][5] Long-chain fatty acyl-CoAs, for example, are known to regulate enzyme activity, ion channels, and gene transcription.[3][4][6][7] These molecules can act as allosteric regulators of enzymes or as ligands for nuclear receptors, thereby providing a direct link between the metabolic state of a cell and its physiological response.[8][9][10]

This document explores the hypothetical molecule, this compound (IHG-CoA), as a novel signaling metabolite. By deconstructing its constituent parts—an isohexenyl group characteristic of isoprenoid precursors and a glutaconyl-CoA moiety derived from amino acid catabolism—we can postulate a unique biosynthetic origin and a plausible role at the interface of lipid and amino acid metabolism. We will outline a theoretical framework for its discovery, characterization, and validation as a metabolic signaling agent.

Proposed Biosynthesis of this compound (IHG-CoA)

We hypothesize that IHG-CoA is formed via a novel condensation reaction that links a product of the isoprenoid biosynthesis pathway with an intermediate of lysine (B10760008) or tryptophan degradation. Glutaconyl-CoA is a known intermediate in the catabolism of these amino acids.[1][11][12] The isohexenyl group is structurally analogous to isopentenyl pyrophosphate (IPP) or dimethylallyl pyrophosphate (DMAPP), the building blocks of isoprenoids.

The proposed biosynthetic pathway involves the enzymatic transfer of an isohexenyl group from a donor molecule, such as isohexenyl pyrophosphate (IHPP), to the gamma-carbon of glutaconyl-CoA. This reaction could be catalyzed by a novel prenyltransferase-like enzyme, tentatively named "Glutaconyl-CoA isohexenyltransferase" (GCIT).

G cluster_isoprenoid Isoprenoid Pathway cluster_amino_acid Amino Acid Catabolism Acetyl-CoA_1 Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA_1->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IHPP Isohexenyl-PP (IHPP) Mevalonate->IHPP GCIT Glutaconyl-CoA isohexenyltransferase (GCIT) (Hypothetical Enzyme) IHPP->GCIT Isohexenyl donor Lys_Trp Lysine / Tryptophan Glutaryl-CoA Glutaryl-CoA Lys_Trp->Glutaryl-CoA Glutaconyl-CoA Glutaconyl-CoA Glutaryl-CoA->Glutaconyl-CoA Glutaconyl-CoA->GCIT IHG-CoA This compound (IHG-CoA) GCIT->IHG-CoA Condensation

Caption: Proposed biosynthetic pathway for this compound (IHG-CoA).

Postulated Signaling Roles of IHG-CoA

Based on the known functions of other acyl-CoA molecules, we propose two primary signaling roles for IHG-CoA.

Allosteric Regulation of Metabolic Enzymes

Many metabolic pathways are regulated by feedback inhibition, where a downstream product allosterically inhibits an enzyme earlier in the pathway.[13][14] Long-chain fatty acyl-CoAs are known allosteric inhibitors of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[15][16] We hypothesize that IHG-CoA could act as an allosteric regulator of a key enzyme at the nexus of lipid and amino acid metabolism, such as HMG-CoA synthase or a branched-chain alpha-keto acid dehydrogenase.

G IHG-CoA This compound (IHG-CoA) Allosteric_Site Allosteric Site IHG-CoA->Allosteric_Site Binds Enzyme Target Enzyme (e.g., HMG-CoA Synthase) Active_Site Active Site Substrate Substrate Substrate->Active_Site Binds Product Product Allosteric_Site->Active_Site Inhibits/ Activates Active_Site->Product Catalyzes

Caption: Allosteric regulation of a target enzyme by IHG-CoA.

Nuclear Receptor Activation

Fatty acids and their CoA derivatives can serve as endogenous ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs), thereby regulating the transcription of genes involved in lipid metabolism.[8][9][17][18] The hybrid structure of IHG-CoA, with its lipid-like isohexenyl tail, makes it a candidate ligand for a nuclear receptor, potentially a yet-uncharacterized one or an existing receptor with promiscuous ligand binding. Binding of IHG-CoA would initiate the recruitment of co-activators and the transcription of target genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IHG-CoA IHG-CoA NR Nuclear Receptor (NR) IHG-CoA->NR Binds Cytoplasm Cytoplasm Nucleus Nucleus CoR Co-repressor NR->CoR Releases CoA Co-activator NR->CoA Recruits Response_Element Response_Element NR->Response_Element Binds DNA DNA Transcription Gene Transcription Response_Element->Transcription

Caption: IHG-CoA as a ligand for nuclear receptor-mediated gene transcription.

Experimental Framework for Investigation

A multi-step experimental workflow is required to identify, quantify, and functionally characterize IHG-CoA.

G Discovery Step 1: Discovery & Identification (Untargeted Metabolomics) Synthesis Step 2: Chemical Synthesis (Reference Standard) Discovery->Synthesis Identifies structure Quantification Step 3: Targeted Quantification (LC-MS/MS) Synthesis->Quantification Provides standard Functional_Assays Step 4: Functional Characterization Quantification->Functional_Assays Correlates levels with function Enzyme_Kinetics Enzyme Kinetic Assays Functional_Assays->Enzyme_Kinetics Reporter_Assays Nuclear Receptor Reporter Assays Functional_Assays->Reporter_Assays In_Vivo Step 5: In Vivo Validation (Model Organisms) Functional_Assays->In_Vivo Informs in vivo studies

Caption: Experimental workflow for the investigation of IHG-CoA.

Data Presentation: Hypothetical Quantitative Data

The following tables present plausible data that could be generated from the experimental workflow described above.

Table 1: LC-MS/MS Identification of a Novel Metabolite (IHG-CoA)
ParameterObserved ValueTheoretical Value (IHG-CoA)
Formula C32H50N7O18P3SC32H50N7O18P3S
Precursor Ion (M+H)+ 950.2105 m/z950.2103 m/z
Key MS/MS Fragments 459.08 m/z (Adenosine-PP)459.08 m/z
261.09 m/z (AMP)261.09 m/z
155.07 m/z (Isohexenyl-glutaconyl)155.07 m/z
Retention Time (C18) 8.75 minN/A
Table 2: Targeted Quantification of IHG-CoA in Cellular Models
Cell LineTreatmentIHG-CoA Concentration (pmol/mg protein)
Hepatocytes Control1.5 ± 0.3
High Lysine/Tryptophan7.8 ± 1.1
Statin (HMG-CoA Reductase Inhibitor)0.4 ± 0.1
Adipocytes Control0.8 ± 0.2
High Lysine/Tryptophan2.1 ± 0.5
Statin (HMG-CoA Reductase Inhibitor)0.2 ± 0.05
*p < 0.05 vs. Control
Table 3: Enzyme Kinetic Assay - Inhibition of HMG-CoA Synthase by IHG-CoA
IHG-CoA Concentration (µM)Vmax (nmol/min/mg)Km (µM)
0 (Control) 150.225.5
1 148.945.1
5 151.5110.8
10 149.7205.3
Data are consistent with competitive inhibition.
Table 4: Nuclear Receptor Luciferase Reporter Assay
Nuclear ReceptorLigand (10 µM)Fold Activation (vs. Vehicle)
PPARα IHG-CoA1.2 ± 0.2
PPARγ IHG-CoA1.5 ± 0.3
LXRα IHG-CoA1.1 ± 0.1
NR-X (Hypothetical) IHG-CoA8.5 ± 1.2
p < 0.01 vs. Vehicle

Detailed Experimental Protocols

Protocol for Targeted Quantification of IHG-CoA by LC-MS/MS

This protocol is designed for the sensitive and specific quantification of IHG-CoA from cell extracts.[19][20][21][22]

  • Sample Preparation:

    • Harvest cells (~1x10^6) and wash twice with ice-cold PBS.

    • Add 500 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v/v) containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA).

    • Homogenize the sample using a probe sonicator on ice (3 cycles of 10s on, 30s off).

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and dry under a stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of 5% sulfosalicylic acid.

  • LC-MS/MS Analysis:

    • LC System: UPLC system with a C18 reversed-phase column.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: 2% B for 1 min, ramp to 98% B over 10 min, hold for 2 min, return to 2% B and re-equilibrate.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transition for IHG-CoA (e.g., 950.2 -> 459.1) and the internal standard.

    • Quantification: Generate a standard curve using the synthesized IHG-CoA reference standard and calculate concentrations based on the peak area ratio to the internal standard.

Protocol for Enzyme Kinetic Assay: Allosteric Inhibition

This protocol measures the effect of IHG-CoA on the kinetics of a target enzyme (e.g., HMG-CoA Synthase).[23][24][25][26]

  • Reaction Mixture Preparation:

    • Prepare a master mix containing reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), substrates (e.g., acetyl-CoA and acetoacetyl-CoA for HMG-CoA synthase), and a detection reagent (e.g., DTNB to detect free CoA-SH).

    • Prepare serial dilutions of the synthesized IHG-CoA in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the primary substrate to different wells.

    • Add a fixed concentration of IHG-CoA (or vehicle control) to each set of substrate concentrations.

    • Initiate the reaction by adding a fixed amount of purified recombinant target enzyme to each well.

    • Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature (e.g., 37°C).

    • Monitor the change in absorbance at 412 nm (for DTNB) every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate and inhibitor concentration.

    • Plot V₀ versus substrate concentration for each IHG-CoA concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Generate a Lineweaver-Burk or other diagnostic plot to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Protocol for Nuclear Receptor Luciferase Reporter Assay

This cell-based assay determines if IHG-CoA can activate a specific nuclear receptor.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in DMEM with 10% FBS.

    • Co-transfect cells with two plasmids:

      • An expression vector for the nuclear receptor of interest (e.g., pCMX-hPPARα).

      • A reporter plasmid containing a luciferase gene downstream of a response element for that receptor (e.g., pGL3-PPRE-luc).

    • Include a co-transfected β-galactosidase or Renilla luciferase plasmid for normalization of transfection efficiency.

  • Ligand Treatment:

    • After 24 hours, replace the medium with DMEM containing charcoal-stripped serum to remove endogenous ligands.

    • Treat the cells with various concentrations of synthesized IHG-CoA, a known agonist (positive control), or vehicle (DMSO, negative control).

    • Incubate for an additional 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Measure luciferase activity in the cell lysate using a luminometer according to the manufacturer's protocol.

    • Measure the activity of the normalization reporter (e.g., β-galactosidase).

  • Data Analysis:

    • Normalize the luciferase activity to the internal control activity for each sample.

    • Calculate the fold activation by dividing the normalized activity of treated samples by the normalized activity of the vehicle control.

    • Plot fold activation versus ligand concentration to generate a dose-response curve and determine the EC50.

Conclusion and Future Directions

The conceptual framework presented in this guide outlines a plausible role for the novel metabolite, this compound, as a signaling molecule integrating isoprenoid and amino acid metabolism. The proposed biosynthetic pathway, signaling mechanisms, and experimental workflows provide a comprehensive roadmap for the discovery and characterization of this and other new acyl-CoA species. Future research should focus on untargeted metabolomics screens in diverse biological systems to search for evidence of IHG-CoA's existence.[27][28][29][30][31] Should it be identified, the subsequent functional characterization will be crucial in elucidating its physiological relevance and potential as a therapeutic target in metabolic diseases. The synthesis of custom acyl-CoA esters will be a critical step in these investigations.[32][33][34][35]

References

Identifying Isohexenyl-glutaconyl-CoA in Biological Samples: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohexenyl-glutaconyl-CoA is a key intermediate in the microbial degradation of acyclic monoterpenoids, such as geraniol (B1671447). Its detection and quantification in biological samples are crucial for understanding the metabolic pathways involved in terpene utilization and for various biotechnological applications. This guide provides a comprehensive overview of the state-of-the-art analytical techniques, primarily focusing on liquid chromatography-mass spectrometry (LC-MS/MS), for the identification and quantification of this compound. It also details the metabolic context of this molecule within the acyclic terpene utilization (Atu) pathway in microorganisms like Pseudomonas aeruginosa and discusses the current landscape of its role in health and disease. While direct quantitative data for this compound remains elusive in current literature, this guide offers a framework for its analysis based on established methodologies for similar acyl-CoA esters.

Introduction to this compound

This compound, chemically known as 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA, is a coenzyme A thioester. It plays a specific role as an intermediate in the catabolism of geraniol and related acyclic monoterpenes by certain bacteria.[1] The study of such intermediates is vital for mapping microbial metabolic networks, which has implications for bioremediation, biofuel production, and the synthesis of fine chemicals.

Biochemical Significance

Coenzyme A (CoA) and its thioester derivatives are central molecules in metabolism, participating in numerous anabolic and catabolic reactions.[2] Acyl-CoAs, like this compound, are activated forms of carboxylic acids, making them key players in fatty acid metabolism, the Krebs cycle, and the biosynthesis of a wide range of compounds.[3] Dysregulation of acyl-CoA metabolism is associated with various pathological conditions, highlighting the importance of accurately measuring these molecules.[4]

Metabolic Pathway: The Acyclic Terpene Utilization (Atu) Pathway

This compound is a component of the acyclic terpene utilization (Atu) pathway, which has been particularly studied in Pseudomonas aeruginosa.[5] This pathway allows the bacterium to use acyclic monoterpenes like geraniol and citronellol (B86348) as a sole source of carbon and energy.

The pathway begins with the oxidation of geraniol to geranic acid, which is then activated to geranoyl-CoA. A key step in this pathway is the carboxylation of geranoyl-CoA by the biotin-dependent enzyme geranoyl-CoA carboxylase (AtuC/AtuF) to form this compound.[6][7] Subsequently, the enzyme this compound hydratase (AtuE) catalyzes the hydration of this compound to yield 3-hydroxy-3-isohexenyl-glutaryl-CoA.[5] The pathway continues with further enzymatic conversions to ultimately produce central metabolites like acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle.[1]

Geraniol_Degradation_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase Geranoyl_CoA Geranoyl-CoA Geranic_Acid->Geranoyl_CoA Acyl-CoA Synthetase Isohexenyl_glutaconyl_CoA This compound Geranoyl_CoA->Isohexenyl_glutaconyl_CoA Geranoyl-CoA Carboxylase (AtuC/AtuF) Hydroxy_isohexenyl_glutaryl_CoA 3-Hydroxy-3-isohexenyl-glutaryl-CoA Isohexenyl_glutaconyl_CoA->Hydroxy_isohexenyl_glutaryl_CoA This compound Hydratase (AtuE) Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Hydroxy_isohexenyl_glutaryl_CoA->Methylcrotonyl_CoA ... (several steps) Acetyl_CoA Acetyl-CoA Methylcrotonyl_CoA->Acetyl_CoA ... (Liu pathway) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified Geraniol Degradation Pathway in Pseudomonas aeruginosa.

Analytical Methodologies for Identification and Quantification

The gold standard for the analysis of acyl-CoAs, including this compound, in biological samples is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity required to detect and quantify these low-abundance molecules in complex biological matrices.

Experimental Workflow

A typical workflow for the analysis of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Biological_Sample Biological Sample (e.g., bacterial cell pellet, tissue) Quenching Metabolic Quenching (e.g., cold methanol) Biological_Sample->Quenching Extraction Extraction (e.g., protein precipitation with acid) Quenching->Extraction Purification Purification (optional) (e.g., Solid Phase Extraction) Extraction->Purification LC_Separation LC Separation (Reversed-Phase or HILIC) Purification->LC_Separation MS_Detection MS/MS Detection (e.g., MRM mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis (Quantification & Identification) Data_Acquisition->Data_Analysis

Caption: General Experimental Workflow for Acyl-CoA Analysis.
Detailed Experimental Protocols

Proper sample preparation is critical to prevent the degradation of acyl-CoAs and to remove interfering substances.

  • Metabolic Quenching: To halt enzymatic activity, samples should be immediately quenched, often using a cold solvent mixture like 60% methanol (B129727) at -20°C.

  • Extraction: A common method for extracting acyl-CoAs is protein precipitation. This can be achieved by adding a cold acid solution, such as 10% trichloroacetic acid (TCA) or 5% sulfosalicylic acid (SSA), to the sample. The sample is then vortexed and centrifuged to pellet the precipitated proteins. The supernatant containing the acyl-CoAs is collected for analysis.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to further clean up the sample and concentrate the analytes. Reversed-phase SPE cartridges are often used for this purpose.

Chromatographic separation of acyl-CoAs can be challenging due to their amphipathic nature and the presence of isomers.

  • Reversed-Phase Liquid Chromatography (RPLC): RPLC is the most common technique for separating acyl-CoAs. C18 columns are widely used. The mobile phases typically consist of an aqueous component (e.g., water with a buffer like ammonium (B1175870) acetate (B1210297) or an ion-pairing agent like heptafluorobutyric acid) and an organic component (e.g., acetonitrile (B52724) or methanol). A gradient elution is employed to separate the different acyl-CoA species based on the hydrophobicity of their acyl chains.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an alternative or complementary technique, especially for the separation of short-chain, more polar acyl-CoAs.

Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity needed for acyl-CoA analysis.

  • Ionization: Electrospray ionization (ESI) is typically used, and it can be operated in either positive or negative ion mode. Positive ion mode is often preferred for acyl-CoAs as it generally provides better sensitivity.

  • Detection: Multiple Reaction Monitoring (MRM) is the most common acquisition mode for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the analyte). For acyl-CoAs, a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phospho-ADP moiety, is often observed and used for identification. For this compound (C32H50N7O19P3S, molecular weight 959.76 g/mol ), the precursor ion ([M+H]+) would be m/z 960.76. A common product ion would result from the neutral loss of 507 Da, leading to a fragment at m/z 453.76.

Quantitative Data

As of the latest literature review, specific quantitative data for the concentration of this compound in biological samples has not been published. However, data for other acyl-CoAs can provide a useful reference for the expected concentration range.

Acyl-CoA SpeciesOrganism/TissueConcentration RangeReference
Acetyl-CoARat Liver15 - 60 nmol/g wet weight[8]
Malonyl-CoARat Liver1.9 ± 0.6 nmol/g wet weight[9]
Succinyl-CoAMyocytesNot specified, but detectable[10]
Lactoyl-CoAMouse Heart0.0172 pmol/mg tissue wet weight[2]
This compound Pseudomonas aeruginosa Data not available -

The concentrations of acyl-CoAs can vary significantly depending on the organism, tissue type, metabolic state, and the specific acyl-CoA species. Generally, the more central an acyl-CoA is to metabolism (like acetyl-CoA), the higher its concentration. Intermediates in more specialized pathways, such as this compound, are expected to be present at lower concentrations.

Role in Health and Disease

Currently, there is no direct evidence linking this compound to human health or disease. Its known role is confined to microbial metabolism. However, the broader class of acyl-CoAs is critically important in cellular physiology, and their dysregulation is implicated in a variety of diseases.[4] For instance, the accumulation of certain acyl-CoAs can lead to metabolic disorders. Further research into the metabolism of dietary and environmental terpenes in the human gut microbiome may reveal potential connections between intermediates like this compound and human health.

Conclusion and Future Directions

The identification and quantification of this compound in biological samples are achievable through the application of advanced LC-MS/MS techniques. While specific quantitative data for this metabolite is currently lacking, the methodologies outlined in this guide provide a robust framework for its future investigation. Further research is needed to determine the precise concentrations of this compound in various biological systems, which will be crucial for a more complete understanding of terpene metabolism and its potential biotechnological and biomedical implications. The development of stable isotope-labeled internal standards for this compound would greatly enhance the accuracy and precision of future quantitative studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Isohexenyl-glutaconyl-CoA and its Putative Link to Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the microbial degradation pathway of geraniol (B1671447), a common monoterpene. While not part of the canonical human leucine (B10760876) degradation pathway, its structural similarity to metabolites in this pathway and the enzymatic reactions it undergoes suggest a potential, though not yet clinically established, link to metabolic diseases. This technical guide provides a comprehensive overview of the biochemical context of this compound, the enzymes involved in its metabolism, and a speculative exploration of its potential relevance to human metabolic disorders, drawing parallels with known inborn errors of metabolism. Detailed experimental methodologies for the study of related enzymes and metabolites are also presented to facilitate further research in this area.

Introduction

The landscape of intermediary metabolism is vast, with numerous pathways intersecting and influencing one another. While major metabolic routes are well-characterized, the significance of less common or alternative pathways is often underappreciated. This compound, a derivative of the isoprenoid geraniol, represents one such metabolite. Its formal name is 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA. Although primarily studied in the context of bacterial isoprenoid degradation, the enzymes and intermediates involved bear a striking resemblance to those in the human leucine catabolic pathway. Defects in the leucine degradation pathway lead to a group of serious inborn errors of metabolism, raising the question of whether analogous defects in isoprenoid degradation could have clinical consequences. This document aims to consolidate the current knowledge on this compound and explore its hypothetical link to metabolic diseases.

The Biochemical Context of this compound: The Geraniol Degradation Pathway

In certain microorganisms, such as Pseudomonas species, geraniol can be utilized as a carbon source through a specific degradation pathway. This compound is a central intermediate in this pathway.

The pathway commences with the oxidation of geraniol to geranic acid, which is then activated to its coenzyme A thioester, geranoyl-CoA. The subsequent steps involving this compound are as follows:

  • Carboxylation of Geranoyl-CoA: The enzyme geranoyl-CoA carboxylase (EC 6.4.1.5) catalyzes the ATP-dependent carboxylation of geranoyl-CoA to form This compound . This reaction requires biotin (B1667282) as a cofactor.[1]

  • Hydration of this compound: Isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57) then catalyzes the addition of a water molecule to this compound, yielding 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA .[2]

The pathway continues with the cleavage of this hydroxylated intermediate.

Below is a diagram illustrating this segment of the geraniol degradation pathway.

Geraniol_Degradation_Pathway Geranoyl_CoA Geranoyl-CoA Isohexenyl_glutaconyl_CoA This compound Geranoyl_CoA->Isohexenyl_glutaconyl_CoA Geranoyl-CoA carboxylase Hydroxy_intermediate 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA Isohexenyl_glutaconyl_CoA->Hydroxy_intermediate Isohexenylglutaconyl-CoA hydratase Pathway_Comparison cluster_leucine Leucine Degradation cluster_geraniol Geraniol Degradation Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA 3-Methylcrotonyl-CoA carboxylase HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA 3-Methylglutaconyl-CoA hydratase Geranoyl_CoA Geranoyl-CoA Isohexenyl_glutaconyl_CoA This compound Geranoyl_CoA->Isohexenyl_glutaconyl_CoA Geranoyl-CoA carboxylase Hydroxy_intermediate 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA Isohexenyl_glutaconyl_CoA->Hydroxy_intermediate Isohexenylglutaconyl-CoA hydratase Synthesis_Workflow Start Geranic Acid Step1 Dissolve in THF, cool to 4°C Start->Step1 Step2 Add Triethylamine & Ethylchloroformate Step1->Step2 Step3 Add Coenzyme A in NaHCO3 Step2->Step3 Step4 Lyophilize Step3->Step4 End Geranoyl-CoA Step4->End LCMS_Workflow Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction LC Liquid Chromatography Extraction->LC MS Tandem Mass Spectrometry LC->MS Data Quantification MS->Data

References

Methodological & Application

Application Notes and Protocols for Isohexenyl-glutaconyl-CoA Extraction from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines

The following table summarizes quantitative data for various acyl-CoA species across different human and murine cell lines as reported in the literature. This provides a comparative overview of acyl-CoA pool sizes. It is important to note that data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), which can affect direct comparability.

Note: Specific quantitative data for Isohexenyl-glutaconyl-CoA in these cell lines is not currently available in the literature.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA3.8~1.0 - 5.0~1.0 - 4.0
Propionyl-CoA0.25~0.1 - 0.5~0.1 - 0.5
Succinyl-CoA2.7~0.5 - 2.0~0.5 - 2.0
Crotonoyl-CoA0.033Data not availableData not available
Glutaryl-CoAData not availableData not availableData not available
HMG-CoAData not availableData not availableData not available
C16:0-CoA (Palmitoyl-CoA)Data not available~12~4
C18:0-CoA (Stearoyl-CoA)Data not available~5~1.5
C18:1-CoA (Oleoyl-CoA)Data not available~8~3
Total Fatty Acyl-CoAs Data not available~45 pmol/10^6 cells12 ± 1.0 pmol/10^6 cells[1]

Experimental Protocols

This protocol is a synthesis of established methods for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.[1] It is a general procedure and may require optimization for the specific extraction of this compound.

Materials and Reagents
  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Acetonitrile (B52724) (LC-MS grade), ice-cold

  • Internal standards (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not expected to be in the sample)

  • Deionized water, ice-cold

  • Formic acid (optional, for protein precipitation)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching >15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure

1. Cell Harvesting and Washing:

  • For adherent cells:

    • Aspirate the culture medium from the culture dish.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Aspirate the PBS completely.

  • For suspension cells:

    • Transfer the cell suspension to a centrifuge tube.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

2. Cell Lysis and Acyl-CoA Extraction:

  • Method A: Methanol-Based Extraction

    • Add a pre-chilled solution of 80% methanol in water containing the internal standard directly to the cell pellet or monolayer. A typical volume is 1 mL for a 10 cm dish or per 1-5 million cells.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol solution.

    • For suspension cells: Resuspend the cell pellet in the cold methanol solution by vortexing or pipetting.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Method B: Acetonitrile Precipitation

    • Resuspend the cell pellet in a small volume (e.g., 300 µL) of ice-cold deionized water, optionally containing a low concentration of formic acid (e.g., 0.6%) for protein precipitation.

    • Add a 3-fold excess of ice-cold acetonitrile (e.g., 900 µL).

    • Vortex vigorously to ensure thorough mixing and protein precipitation.

3. Protein Precipitation and Supernatant Collection:

  • Incubate the lysate on ice or at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Centrifuge the lysate at high speed (e.g., 15,000 - 20,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.

4. Sample Concentration and Reconstitution:

  • Dry the supernatant containing the acyl-CoA extract using a vacuum concentrator or a gentle stream of nitrogen. Avoid excessive heat, as acyl-CoAs can be heat-labile.

  • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. The choice of reconstitution solvent is critical for acyl-CoA stability. A common choice is 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).

  • Vortex the sample briefly and centrifuge at high speed for 5-10 minutes at 4°C to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

Visualizations

Experimental Workflow

ExtractionWorkflow Generalized Acyl-CoA Extraction Workflow cluster_harvest Cell Harvesting cluster_extraction Lysis & Extraction cluster_purification Purification cluster_analysis_prep Sample Preparation for Analysis Adherent Adherent Cells Wash Wash with ice-cold PBS Adherent->Wash Suspension Suspension Cells Suspension->Wash Lysis Add cold extraction solvent (e.g., 80% Methanol + Internal Standard) Wash->Lysis Scrape Scrape (Adherent) Lysis->Scrape Resuspend Resuspend (Suspension) Lysis->Resuspend Precipitate Protein Precipitation (Incubate cold) Scrape->Precipitate Resuspend->Precipitate Centrifuge1 Centrifuge (15,000 x g, 4°C) Precipitate->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant Dry Dry Extract (Vacuum or Nitrogen) CollectSupernatant->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Transfer Transfer to Autosampler Vial Centrifuge2->Transfer LCMS LC-MS Analysis Transfer->LCMS

Caption: A generalized workflow for the extraction of acyl-CoAs from cells.

Metabolic Context of this compound

MetabolicPathway Putative Metabolic Pathway Involving this compound Geraniol Geraniol Degradation GeranylCoA cis-Geranyl-CoA Geraniol->GeranylCoA Multiple Steps HydroxyGlutarylCoA 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA GeranylCoA->HydroxyGlutarylCoA IsohexenylGlutaconylCoA This compound HydroxyGlutarylCoA->IsohexenylGlutaconylCoA Dehydration Downstream Downstream Metabolism IsohexenylGlutaconylCoA->Downstream

Caption: Simplified pathway showing the formation of this compound.

References

Application Note: Quantification of Isohexenyl-glutaconyl-CoA using a Targeted LC-MS/MS Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Isohexenyl-glutaconyl-CoA in biological matrices. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer operating in positive ion Multiple Reaction Monitoring (MRM) mode for detection and quantification. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this specific short-chain acyl-CoA.

Introduction

This compound is an intermediate in the metabolic pathway of geraniol (B1671447) degradation. Accurate quantification of this and other acyl-CoAs is crucial for understanding various metabolic processes and their dysregulation in disease. LC-MS/MS offers high selectivity and sensitivity for the analysis of these low-abundance, structurally diverse molecules.[1] This method has been developed based on established principles for the analysis of short-chain acyl-CoAs, providing a reliable workflow for researchers.

Experimental

Sample Preparation

A protein precipitation approach using 5-sulfosalicylic acid (SSA) is employed for the extraction of this compound from biological samples. This method has been shown to be effective for the recovery of a broad range of acyl-CoAs while obviating the need for solid-phase extraction.

Protocol:

  • To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the sample on ice for 10 minutes.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • The supernatant is now ready for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase chromatographic separation is performed using a C18 column to resolve this compound from other matrix components.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase, 2.1 mm x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)
0.0
1.0
8.0
8.1
10.0
10.1
12.0
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is used for the detection of this compound. Quantification is achieved using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for specific instrument

MRM Transitions for this compound

The precursor ion (Q1) is calculated based on the molecular weight of this compound (961.76 g/mol ). The product ions (Q3) are determined based on the characteristic fragmentation of acyl-CoAs, which typically involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[1] A second, common fragment corresponding to the adenosine (B11128) diphosphate (B83284) portion (m/z 428) is often used as a qualifier transition.

Table 3: MRM Transitions for this compound

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3) (Quantifier)Product Ion (Q3) (Qualifier)Collision Energy (eV)
This compound962.8455.8428.0Optimized (e.g., 25-35)

Results and Data Presentation

Quantitative data should be presented in a clear, tabular format to allow for easy comparison between samples. The following tables provide examples of how to structure calibration curve data and sample quantification results.

Table 4: Example Calibration Curve Data

Concentration (nM)Peak Area (Quantifier)Accuracy (%)
115,23498.5
578,910101.2
10155,678102.5
50790,12399.8
1001,582,34599.1
5007,954,321100.7

Table 5: Example Sample Quantification Data

Sample IDPeak Area (Quantifier)Calculated Concentration (nM)
Control 145,6782.9
Control 248,9123.1
Treated 1123,4567.9
Treated 2130,9878.4

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS workflow for the quantification of this compound.

experimental_workflow sample Biological Sample precipitation Protein Precipitation (2.5% SSA) sample->precipitation centrifugation Centrifugation (14,000 x g, 15 min, 4°C) precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_ms LC-MS/MS Analysis (C18 Column, MRM Mode) supernatant->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

Caption: Experimental workflow for this compound quantification.

Metabolic Pathway: Geraniol Degradation

This compound is an intermediate in the degradation of geraniol. The pathway involves several enzymatic steps.

geraniol_degradation Geraniol Geraniol Geranial Geranial Geraniol->Geranial Oxidation Geranic_acid Geranic acid Geranial->Geranic_acid Oxidation Geranyl_CoA Geranyl-CoA Geranic_acid->Geranyl_CoA CoA Ligation Isohexenyl_glutaconyl_CoA This compound Geranyl_CoA->Isohexenyl_glutaconyl_CoA Carboxylation Metabolites Further Metabolites Isohexenyl_glutaconyl_CoA->Metabolites Hydration & Cleavage

Caption: Simplified pathway of geraniol degradation.

Conclusion

The LC-MS/MS method presented here provides a reliable and sensitive approach for the quantification of this compound in biological samples. The simple sample preparation and specific MRM transitions allow for accurate and reproducible results, making this protocol a valuable tool for researchers in metabolism and related fields.

References

Application Notes and Protocols for Metabolic Flux Analysis of Isohexenyl-glutaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. This document provides detailed application notes and protocols for conducting MFA with a specific focus on the metabolic pathway involving Isohexenyl-glutaconyl-CoA. This intermediate is notably part of the geraniol (B1671447) degradation pathway, a catabolic route for the acyclic monoterpenoid alcohol geraniol, which is of significant interest in biotechnology and pharmacology. Understanding the flux through this pathway can provide critical insights for metabolic engineering, drug development, and the study of microbial metabolism.

The protocols outlined herein are primarily designed for studies involving microorganisms known to metabolize geraniol, such as species from the Pseudomonas genus. The methodologies can, however, be adapted for other biological systems.

Metabolic Pathway of Geraniol Degradation

The degradation of geraniol to central metabolic intermediates involves a series of enzymatic reactions. This compound is a key intermediate in this pathway. The pathway begins with the oxidation of geraniol and proceeds through several CoA-activated intermediates.

A simplified representation of the initial steps of the geraniol degradation pathway is as follows:

  • Geraniol is oxidized to Geranial .

  • Geranial is further oxidized to Geranic acid .

  • Geranic acid is activated to Geranyl-CoA .

  • Geranyl-CoA is carboxylated to form This compound .

Subsequent reactions further metabolize this compound, eventually leading to intermediates of central carbon metabolism such as acetyl-CoA and succinyl-CoA.

Signaling Pathway Diagram

Geraniol_Degradation_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase (GeDH) Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase (GaDH) Geranyl_CoA Geranyl-CoA Geranic_Acid->Geranyl_CoA Acyl-CoA Synthetase Isohexenyl_glutaconyl_CoA This compound Geranyl_CoA->Isohexenyl_glutaconyl_CoA Geranyl-CoA Carboxylase Central_Metabolism Central Metabolism (e.g., Acetyl-CoA, Succinyl-CoA) Isohexenyl_glutaconyl_CoA->Central_Metabolism Downstream Enzymes

Caption: Simplified pathway of geraniol degradation to this compound.

Quantitative Data Presentation

Direct experimental data on the metabolic flux through the this compound pathway is scarce in publicly available literature. Therefore, the following table presents estimated and simulated flux data based on available enzyme kinetic parameters and flux balance analysis (FBA) of a genome-scale metabolic model of Pseudomonas putida KT2440, a known geraniol degrader.

Assumptions for Data Estimation:

  • The FBA was performed assuming geraniol as the sole carbon source.

  • The objective function for the FBA was the maximization of biomass production.

  • Enzyme kinetic data from related organisms were used for initial constraints where available.

  • The flux values are presented in millimoles per gram of dry cell weight per hour (mmol/gDW/h).

ReactionEnzymeEstimated/Simulated Flux (mmol/gDW/h)Data Source
Geraniol -> GeranialGeraniol Dehydrogenase (GeDH)1.5 - 2.5FBA Simulation / Enzyme Kinetics
Geranial -> Geranic AcidGeranial Dehydrogenase (GaDH)1.5 - 2.5FBA Simulation / Enzyme Kinetics
Geranic Acid -> Geranyl-CoAAcyl-CoA Synthetase1.4 - 2.4FBA Simulation
Geranyl-CoA -> this compoundGeranyl-CoA Carboxylase1.3 - 2.3FBA Simulation
This compound -> DownstreamVarious1.3 - 2.3FBA Simulation

Note: These values are estimations and should be experimentally validated for specific organisms and conditions.

Experimental Protocols

13C-Metabolic Flux Analysis (13C-MFA) Protocol

This protocol outlines the key steps for conducting a 13C-MFA experiment to quantify the flux through the geraniol degradation pathway.

Objective: To determine the in vivo metabolic fluxes of the geraniol degradation pathway by tracing the incorporation of 13C from a labeled substrate.

Materials:

  • Microorganism capable of growth on geraniol (e.g., Pseudomonas putida).

  • Defined minimal medium with geraniol as the sole carbon source.

  • 13C-labeled geraniol (e.g., uniformly labeled [U-13C10]geraniol).

  • Standard laboratory equipment for microbial cultivation (bioreactor, shaker).

  • Quenching solution (e.g., 60% methanol (B129727), -40°C).

  • Extraction solution (e.g., chloroform/methanol/water mixture).

  • GC-MS or LC-MS/MS system for metabolite analysis.

Workflow Diagram:

MFA_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase Cultivation 1. Cell Cultivation (Steady-state with unlabeled geraniol) Labeling 2. Isotopic Labeling (Switch to 13C-geraniol) Cultivation->Labeling Quenching 3. Rapid Quenching (Stop metabolism) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. MS Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Data_Processing 6. Data Processing (Isotopomer distribution) Analysis->Data_Processing Modeling 7. Flux Modeling (e.g., INCA, Metran) Data_Processing->Modeling Flux_Calculation 8. Flux Calculation & Validation Modeling->Flux_Calculation

Caption: Workflow for 13C-Metabolic Flux Analysis.

Procedure:

  • Pre-culture and Bioreactor Cultivation:

    • Inoculate a pre-culture of the microorganism in a suitable rich medium.

    • Transfer the pre-culture to a bioreactor containing a defined minimal medium with unlabeled geraniol as the sole carbon source.

    • Maintain the culture under controlled conditions (pH, temperature, aeration) to achieve a metabolic steady state (constant optical density and substrate uptake rate).

  • Isotopic Labeling:

    • Once the culture reaches a steady state, switch the feed to a medium containing a known concentration of 13C-labeled geraniol. The switch should be performed rapidly to ensure a sharp labeling front.

    • Continue the cultivation for a period sufficient to achieve isotopic steady state in the intracellular metabolites of interest. This duration needs to be determined empirically but is typically several residence times.

  • Sampling and Quenching:

    • Rapidly withdraw a known volume of cell culture.

    • Immediately quench the metabolic activity by mixing the cell suspension with a cold quenching solution (e.g., -40°C 60% methanol). This step is critical to prevent further metabolism and preserve the in vivo metabolite concentrations and labeling patterns.

  • Metabolite Extraction:

    • Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

    • Resuspend the cell pellet in a cold extraction solvent (e.g., a monophasic mixture of chloroform:methanol:water).

    • Lyse the cells using methods such as bead beating or sonication to release intracellular metabolites.

    • Separate the polar and non-polar phases by adding water and chloroform, followed by centrifugation. The polar phase contains the acyl-CoA intermediates.

  • Sample Analysis by Mass Spectrometry:

    • Dry the polar extract under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a suitable solvent for either GC-MS or LC-MS/MS analysis. For acyl-CoAs, LC-MS/MS is the preferred method due to their non-volatile and thermally labile nature.

    • For GC-MS analysis of other metabolites (e.g., amino acids derived from central metabolism), derivatization is required to increase volatility.

    • Analyze the samples to determine the mass isotopomer distributions of key metabolites in the geraniol degradation pathway and central metabolism.

  • Data Analysis and Flux Calculation:

    • Process the raw mass spectrometry data to correct for natural isotope abundances and determine the fractional labeling of each metabolite.

    • Use a metabolic model of the organism that includes the geraniol degradation pathway.

    • Employ specialized software (e.g., INCA, Metran, OpenFLUX) to fit the measured isotopomer data to the metabolic model and calculate the intracellular fluxes. The software uses iterative algorithms to minimize the difference between the measured and simulated isotopomer distributions.

Quantification of Acyl-CoA Intermediates by LC-MS/MS

Objective: To develop a sensitive and specific method for the quantification of this compound and other acyl-CoA intermediates.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).

  • Reversed-phase C18 column suitable for polar analytes.

  • Mobile phases (e.g., A: aqueous ammonium (B1175870) acetate; B: methanol or acetonitrile).

  • Acyl-CoA standards (if commercially available) or synthesized standards.

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA).

Procedure:

  • Sample Preparation:

    • Extract metabolites as described in the 13C-MFA protocol (steps 3 and 4).

    • Prior to LC-MS/MS analysis, spike the samples with a known amount of an internal standard to correct for matrix effects and variations in instrument response.

  • LC-MS/MS Method Development:

    • Chromatography: Develop a gradient elution method to achieve good separation of the acyl-CoA species of interest. A typical gradient would start with a high aqueous phase and gradually increase the organic phase.

    • Mass Spectrometry: Optimize the mass spectrometer parameters for each acyl-CoA. This includes tuning the precursor ion and product ions for Multiple Reaction Monitoring (MRM) for triple quadrupole instruments, or obtaining accurate mass for high-resolution instruments. A common fragmentation pattern for acyl-CoAs involves the loss of the phosphopantetheine moiety.

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of the acyl-CoA standards.

    • Analyze the biological samples and quantify the amount of each acyl-CoA by comparing its peak area (normalized to the internal standard) to the calibration curve.

Application in Drug Development

The metabolic pathway of geraniol degradation in pathogenic microorganisms can present novel targets for antimicrobial drug development. By understanding the essentiality and flux control of enzymes like Geranyl-CoA Carboxylase, specific inhibitors can be designed.

Logical Relationship Diagram:

Drug_Development_Logic MFA Metabolic Flux Analysis of Geraniol Degradation Target_ID Identify Essential Enzymes (e.g., Geranyl-CoA Carboxylase) MFA->Target_ID provides data for Inhibitor_Screening High-Throughput Screening for Inhibitors Target_ID->Inhibitor_Screening informs Lead_Optimization Lead Compound Optimization Inhibitor_Screening->Lead_Optimization identifies hits for Preclinical_Testing Preclinical Testing of Antimicrobial Efficacy Lead_Optimization->Preclinical_Testing develops Clinical_Trials Clinical Trials Preclinical_Testing->Clinical_Trials successful candidates proceed to

Application Note & Protocol: Purification of Isohexenyl-glutaconyl-CoA from Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isohexenyl-glutaconyl-CoA (IHG-CoA) is a key intermediate in several metabolic pathways, including the degradation of geraniol (B1671447) and the catabolism of amino acids such as lysine (B10760008) and tryptophan.[1][2] Its accurate quantification and isolation from complex biological mixtures are crucial for studying enzyme kinetics, metabolic flux, and for the development of novel therapeutics targeting these pathways. This document provides a detailed protocol for the purification of IHG-CoA from complex biological matrices, such as mitochondrial extracts or bacterial cell lysates. The methodology is based on established techniques for the purification of short-chain acyl-CoA compounds and incorporates modern analytical approaches for high-purity isolation and quantification.

The purification strategy involves initial sample preparation to enrich for acyl-CoA compounds, followed by a multi-step chromatographic process to isolate IHG-CoA. The final purity and concentration are determined using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Biochemical Context

IHG-CoA is situated within the mitochondrial matrix, where it is generated from the catabolism of branched-chain amino acids and terpenoids.[1][3] Understanding its metabolic origin is essential for selecting the appropriate biological source material and for anticipating potential contaminating acyl-CoA species.

Lysine Lysine / Tryptophan alpha_Ketoadipate α-Ketoadipate Lysine->alpha_Ketoadipate Geraniol Geraniol IHG_CoA This compound Geraniol->IHG_CoA Glutaryl_CoA Glutaryl-CoA alpha_Ketoadipate->Glutaryl_CoA Glutaryl_CoA->IHG_CoA Crotonoyl_CoA Crotonoyl-CoA IHG_CoA->Crotonoyl_CoA Acetyl_CoA Acetyl-CoA Crotonoyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified metabolic pathway showing the generation of this compound.

Experimental Protocols

This protocol outlines a general workflow for the purification of IHG-CoA. Optimization of specific steps may be required depending on the starting material and the desired final purity.

Sample Preparation: Extraction of Acyl-CoAs

The initial step involves the extraction of acyl-CoA compounds from the biological sample while minimizing degradation.

Materials:

  • Biological sample (e.g., isolated mitochondria, bacterial cell pellet)

  • 5% (w/v) 5-sulfosalicylic acid (SSA) dihydrate, ice-cold

  • Centrifuge capable of 15,000 x g and 4°C

  • Microcentrifuge tubes

Protocol:

  • Homogenize the biological sample in 10 volumes of ice-cold 5% SSA.

  • Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the acyl-CoA esters. This extract is now ready for chromatographic purification. The use of SSA for deproteinization is advantageous as it often does not require removal by solid-phase extraction (SPE) before LC-MS/MS analysis, which can lead to the loss of more hydrophilic CoA species.[4]

Purification by Column Chromatography

A multi-step chromatography approach is employed to separate IHG-CoA from other acyl-CoAs and cellular components. This protocol describes a common sequence of chromatographic techniques used for purifying similar compounds.[5][6][7]

Workflow Diagram:

start Acyl-CoA Extract deae DEAE-Sephadex A-50 (Anion Exchange) start->deae hapatite Hydroxyapatite (B223615) (Mixed-Mode) deae->hapatite blue_a Matrex Gel Blue A (Affinity) hapatite->blue_a final Purified IHG-CoA Fractions blue_a->final

Caption: Chromatographic workflow for the purification of this compound.

a. Anion Exchange Chromatography (DEAE-Sephadex A-50)

This step separates molecules based on their net negative charge. Acyl-CoA molecules are negatively charged due to their phosphate (B84403) groups.

Protocol:

  • Equilibrate a DEAE-Sephadex A-50 column with a low-salt buffer (e.g., 25 mM potassium phosphate, pH 7.6).

  • Load the acyl-CoA extract onto the column.

  • Wash the column with the equilibration buffer to remove unbound contaminants.

  • Elute the bound acyl-CoAs using a linear gradient of increasing salt concentration (e.g., 50 mM to 300 mM KCl in the equilibration buffer).[8]

  • Collect fractions and assay for the presence of IHG-CoA using a suitable method (e.g., HPLC-UV).

b. Hydroxyapatite Chromatography

This technique separates molecules based on interactions with both phosphate and carboxyl groups.

Protocol:

  • Pool the IHG-CoA containing fractions from the anion exchange step and dialyze against a low phosphate buffer.

  • Equilibrate a hydroxyapatite column with the dialysis buffer.

  • Load the sample onto the column.

  • Elute using a linear gradient of increasing phosphate concentration.

  • Collect fractions and identify those containing IHG-CoA.

c. Affinity Chromatography (Matrex Gel Blue A)

This matrix has an affinity for nucleotide-containing molecules, including Coenzyme A and its derivatives.

Protocol:

  • Pool and dialyze the fractions from the previous step.

  • Equilibrate a Matrex Gel Blue A column.

  • Load the sample.

  • Wash the column to remove non-specifically bound molecules.

  • Elute IHG-CoA using a buffer containing a competing ligand or by changing the ionic strength.

  • Collect and analyze fractions for the presence of purified IHG-CoA.

Analysis and Quantification by LC-MS/MS

The final purity assessment and quantification of IHG-CoA are performed using a highly sensitive and specific LC-MS/MS method.[4][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

LC Conditions:

  • Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm, 150 x 2.1 mm) is suitable for separating short-chain acyl-CoAs.[4]

  • Mobile Phase A: Ammonium acetate (B1210297) buffer with an ion-pairing agent like N,N-dimethylbutylamine (DMBA) to improve chromatography of phosphate-containing compounds.[4]

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the acyl-CoAs.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The specific precursor-to-product ion transitions for IHG-CoA will need to be determined using a pure standard.

Protocol:

  • Prepare a standard curve of known concentrations of purified IHG-CoA.

  • Inject the purified fractions and standards into the LC-MS/MS system.

  • Identify the IHG-CoA peak based on its retention time and specific MRM transition.

  • Quantify the amount of IHG-CoA in the purified fractions by comparing the peak area to the standard curve.

Data Presentation

The quantitative data from each purification step should be summarized in a table to track the purification progress.

Table 1: Purification of this compound

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Crude Extract10001000.11001
DEAE-Sephadex A-50200800.4804
Hydroxyapatite50601.26012
Matrex Gel Blue A10404.04040

Note: "Activity" in this context would be a measure of the amount of IHG-CoA, which can be determined by LC-MS/MS.

Logical Relationship of Purification Steps

The sequence of purification steps is designed to exploit different physicochemical properties of IHG-CoA and the contaminating molecules.

start Complex Mixture charge Separation by Net Charge start->charge Anion Exchange phosphate Separation by Phosphate/Carboxyl Groups charge->phosphate Hydroxyapatite nucleotide Separation by Nucleotide Moiety phosphate->nucleotide Affinity Chromatography end Pure IHG-CoA nucleotide->end

Caption: Logical flow of the purification process based on molecular properties.

Conclusion

The protocol described provides a robust framework for the purification of this compound from complex biological mixtures. The combination of differential precipitation and multi-modal chromatography allows for the enrichment and isolation of IHG-CoA. The final analysis by LC-MS/MS ensures accurate quantification and confirmation of the purified product. This methodology will be a valuable tool for researchers investigating the metabolic pathways involving IHG-CoA.

References

Application Notes and Protocols for Studying Glutaconyl-CoA Metabolism in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Cell Culture Conditions to Study Glutaconyl-CoA Metabolism Audience: Researchers, scientists, and drug development professionals.

Introduction: While Isohexenyl-glutaconyl-CoA is not a commonly documented metabolite, Glutaconyl-CoA is a critical intermediate in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. Dysregulation of this pathway, particularly the deficiency of glutaryl-CoA dehydrogenase (GCDH), leads to the accumulation of upstream metabolites, including glutaryl-CoA and its derivatives, resulting in the neurometabolic disorder Glutaric Aciduria Type I (GA1). This document provides detailed protocols and cell culture models to study the dynamics of Glutaconyl-CoA and related acyl-CoA species. The methodologies are designed for researchers investigating the pathophysiology of organic acidurias, screening potential therapeutic agents, and exploring the broader roles of acyl-CoA metabolism.

Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines

The following table summarizes representative quantitative data for various acyl-CoA species in different human cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes, which can serve as a baseline for experimental design.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA 0.647 --
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~3
C18:1-CoA-~6~2.5
C18:2-CoA-~1~0.5

Note: Data is compiled from various literature sources and should be used as a general reference. Actual values may vary depending on cell culture conditions and analytical methods.

Experimental Protocols

Cell Culture Models for Studying Glutaconyl-CoA Metabolism

To effectively study Glutaconyl-CoA, it is advantageous to use cell models that either recapitulate the metabolic defects seen in GA1 or have active lysine (B10760008) and tryptophan catabolic pathways.

a) GCDH-deficient Cell Models:

  • Primary Fibroblasts: Skin fibroblasts from GA1 patients are a classic model, endogenously expressing the metabolic defect.

  • CRISPR/Cas9 Engineered Cell Lines:

    • HEK-293 GCDH-KO: Human Embryonic Kidney cells are easily transfectable and provide a robust system for studying the effects of GCDH knockout.[1]

    • SH-SY5Y GCDH-KO: A human neuroblastoma cell line, particularly relevant for studying the neurotoxic effects of metabolite accumulation in GA1.[2][3]

b) Standard Cell Lines with Active Amino Acid Metabolism:

  • HepG2: A human hepatoma cell line that actively metabolizes tryptophan and can be used to study the upstream part of the pathway.[4][5]

Protocol 1.1: Culture of GCDH-deficient SH-SY5Y Cells

  • Materials:

    • SH-SY5Y GCDH-KO cells

    • DMEM/F-12 medium

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin (B12071052)

    • L-Lysine solution (sterile, stock solution e.g., 100 mM)

    • 6-well or 12-well cell culture plates

  • Procedure:

    • Maintain SH-SY5Y GCDH-KO cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of the experiment.

    • To induce the accumulation of glutaryl-CoA and its derivatives, supplement the culture medium with L-lysine. A final concentration of 1-10 mM L-lysine for 24-48 hours is a common starting point.

    • Include a wild-type SH-SY5Y cell line as a control group under the same lysine-loading conditions.

    • After the incubation period, proceed with cell harvesting for metabolite extraction.

Acyl-CoA Extraction from Cultured Cells

The extraction of short- and medium-chain acyl-CoAs requires rapid quenching of metabolic activity and efficient separation from other cellular components.

Protocol 2.1: Acyl-CoA Extraction using Methanol-based Lysis

  • Materials:

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Ice-cold Methanol (B129727) (LC-MS grade)

    • Internal standards (e.g., C17:0-CoA or stable isotope-labeled acyl-CoAs)

    • Cell scraper

    • Microcentrifuge tubes (pre-chilled)

    • Centrifuge capable of 15,000 x g at 4°C

    • Vacuum concentrator or nitrogen evaporator

  • Procedure:

    • Place the cell culture plate on ice.

    • Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol (spiked with internal standards) to each well of a 6-well plate.

    • Immediately scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

    • Vortex the samples briefly.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol in water or a weak buffer like 5 mM ammonium (B1175870) acetate).[6]

Quantification of Glutaconyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Protocol 3.1: LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole mass spectrometer.

  • LC Conditions (example):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide (B78521) (high pH can improve peak shape for CoAs)[7].

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium hydroxide.

    • Gradient: A linear gradient from ~5% B to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety. The precursor ion will be the [M+H]+ of Glutaconyl-CoA, and a characteristic product ion will be monitored. For most acyl-CoAs, a product ion at m/z 428 is common.[8] Specific transitions should be optimized using an authentic standard if available.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Glutaconyl-CoAOptimize with stdOptimize with stdOptimize
Glutaryl-CoAOptimize with stdOptimize with stdOptimize
C17:0-CoA (IS)Optimize with stdOptimize with stdOptimize
  • Quantification:

    • Generate a standard curve using a serial dilution of authentic standards.

    • Calculate the concentration of each analyte in the samples by normalizing its peak area to the peak area of the internal standard and comparing it to the standard curve.

Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay

Measuring the activity of GCDH can confirm the cellular model's phenotype and assess the effects of potential therapeutic compounds.

Protocol 4.1: GCDH Activity Assay in Cell Lysates

This assay measures the reduction of an artificial electron acceptor coupled to the dehydrogenation of glutaryl-CoA.

  • Materials:

    • Cell lysate (prepared by sonication or freeze-thaw cycles in a suitable buffer).

    • Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.5.

    • Glutaryl-CoA substrate solution.

    • Electron acceptor: e.g., 2,6-dichlorophenolindophenol (DCPIP).

    • Spectrophotometer.

  • Procedure:

    • Prepare cell lysates from control and experimental cells. Determine the total protein concentration of each lysate (e.g., using a BCA assay).

    • In a cuvette, mix the assay buffer, DCPIP solution, and cell lysate.

    • Start the reaction by adding the glutaryl-CoA substrate.

    • Immediately monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of absorbance change is proportional to the GCDH activity.

    • Calculate the specific activity as nmol of DCPIP reduced per minute per mg of protein.

    • Fibroblasts from GA1 patients or GCDH-KO cells should show significantly reduced or absent activity compared to controls.[9][10][11]

Mandatory Visualizations

Lysine_Catabolism Lysine L-Lysine alpha_ketoadipate α-Ketoadipate Lysine->alpha_ketoadipate multiple steps Tryptophan L-Tryptophan Tryptophan->alpha_ketoadipate multiple steps Glutaryl_CoA Glutaryl-CoA alpha_ketoadipate->Glutaryl_CoA α-KGDH GCDH GCDH Glutaryl_CoA->GCDH Glutaconyl_CoA Glutaconyl-CoA GCDH->Glutaconyl_CoA Dehydrogenation Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA->Crotonyl_CoA Decarboxylation Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA β-oxidation

Caption: Lysine and Tryptophan catabolic pathway leading to Glutaconyl-CoA.

Experimental_Workflow cluster_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Seeding Seed WT and GCDH-KO Cells Lysine_Loading Treat with High Lysine (24-48h) Cell_Seeding->Lysine_Loading Harvesting Harvest & Wash Cells (on ice) Lysine_Loading->Harvesting Extraction Extract Acyl-CoAs (Cold Methanol + IS) Harvesting->Extraction Drying Dry Extract Extraction->Drying Reconstitution Reconstitute in LC-MS Buffer Drying->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Quantification Quantify Metabolites (vs. Standard Curve) LCMS->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Isohexenyl-glutaconyl-CoA (IHG-CoA) Stability

Author: BenchChem Technical Support Team. Date: December 2025

A hub for researchers, scientists, and drug development professionals providing troubleshooting guidance and frequently asked questions regarding the stability of Isohexenyl-glutaconyl-CoA (IHG-CoA) in solution.

Disclaimer

Currently, there is limited specific literature on the stability of this compound (IHG-CoA). The guidance provided here is based on the general principles of coenzyme A (CoA) ester chemistry and best practices for handling sensitive biochemical compounds. Researchers should use this information as a starting point and adapt the recommendations to their specific experimental needs, including performing their own stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of CoA esters like IHG-CoA is primarily influenced by several factors:

  • Hydrolysis: The thioester bond in CoA derivatives is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2]

  • Oxidation: The free thiol group of coenzyme A can be oxidized, potentially affecting the stability of the molecule.[3][4][5]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[6]

  • pH: The pH of the solution can significantly impact the rate of hydrolysis and other degradation pathways.[7][8]

  • Light Exposure: Some biochemical compounds are sensitive to light, which can provide the energy for degradation reactions.[9]

  • Enzymatic Degradation: If the solution is not sterile, contaminating enzymes such as thioesterases can degrade IHG-CoA.[10]

Q2: I am observing lower than expected activity of IHG-CoA in my enzymatic assay. Could this be a stability issue?

A2: Yes, a loss of IHG-CoA activity is often linked to its degradation. If you suspect instability, consider the following:

  • Age of the solution: Has the IHG-CoA solution been stored for an extended period?

  • Storage conditions: Was the solution stored at the recommended temperature and protected from light?

  • Buffer composition: Is the pH of your assay buffer optimal for IHG-CoA stability?

  • Repeated freeze-thaw cycles: Have you subjected the stock solution to multiple freeze-thaw cycles?

Q3: What is the recommended way to prepare and store stock solutions of IHG-CoA?

A3: While specific data for IHG-CoA is unavailable, the following are general recommendations for CoA esters:

  • Solvent: Dissolve IHG-CoA in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.5). For long-term storage, consider dissolving in an organic solvent if the compound is stable, which can then be evaporated before use. However, aqueous buffers are more common for immediate use.

  • Concentration: Prepare a concentrated stock solution to minimize the impact of any degradation.

  • Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Storage Temperature: For short-term storage (hours to a few days), 4°C is generally acceptable. For long-term storage, -20°C or -80°C is recommended.[11]

  • Inert Atmosphere: For unsaturated lipids or other sensitive compounds, storing under an inert gas like argon or nitrogen can prevent oxidation.[12]

Q4: How can I monitor the stability of my IHG-CoA solution over time?

A4: You can monitor the stability of your IHG-CoA solution using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the intact IHG-CoA from its degradation products.[13][14][15][16][17] This is a highly reliable method for assessing stability.

  • Spectrophotometry: If IHG-CoA or its degradation products have a distinct absorbance spectrum, you can use a spectrophotometer to monitor changes in absorbance over time.[18][19][20] Coupled enzymatic assays can also be employed to measure the concentration of functional CoA esters.

Troubleshooting Guides

Issue 1: Unexpectedly Low or No Activity in an Enzymatic Assay
Possible Cause Troubleshooting Step
IHG-CoA Degradation Prepare a fresh solution of IHG-CoA from a lyophilized powder if available.
Check the pH of your assay buffer. For many CoA esters, a pH range of 6.0-7.5 is optimal for stability.[7]
Minimize the time the IHG-CoA solution is kept at room temperature.
Incorrect Concentration Verify the concentration of your IHG-CoA stock solution using a spectrophotometric method or HPLC.
Inhibitors in the Solution If the IHG-CoA was synthesized, ensure that all reactants and byproducts from the synthesis have been removed.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Variable IHG-CoA Stability Ensure that all experiments are performed with IHG-CoA from the same stock solution, aliquoted to avoid multiple freeze-thaw cycles.
Standardize the preparation of your working solutions, including the buffer composition and final pH.
Oxidation of IHG-CoA Consider degassing your buffers or adding a small amount of a reducing agent like DTT or TCEP, if compatible with your downstream application.
Light-induced Degradation Protect your IHG-CoA solutions from light by using amber vials or wrapping them in foil.

Data Presentation: General Storage Recommendations for CoA Esters

Storage Condition Short-Term (≤ 1 week) Long-Term (> 1 week) Rationale
Temperature 4°C-20°C or -80°CLower temperatures slow down chemical degradation.[6]
pH of Aqueous Solution 6.0 - 7.56.0 - 7.5Avoids acid or base-catalyzed hydrolysis of the thioester bond.[7]
Light Exposure MinimizeProtect from lightPrevents light-induced degradation.
Atmosphere Air (for stable compounds)Inert gas (e.g., Argon)Minimizes oxidation.[12]
Freeze-Thaw Cycles Avoid if possibleAvoidRepeated freezing and thawing can lead to degradation. Aliquoting is recommended.

Experimental Protocols

Protocol 1: General Method for Assessing IHG-CoA Stability by HPLC

This protocol provides a framework for developing an HPLC method to monitor the degradation of IHG-CoA.

1. Materials:

  • IHG-CoA solution
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH 6.5)
  • Mobile Phase B: Acetonitrile or methanol
  • Incubator or water bath at desired temperatures
  • pH meter

2. Method:

  • Prepare IHG-CoA Solutions: Prepare solutions of IHG-CoA in different buffers (e.g., pH 5, 6, 7, 8) and at different temperatures (e.g., 4°C, 25°C, 37°C).
  • Time Zero Sample: Immediately after preparation, inject an aliquot of each solution into the HPLC system to obtain the "time zero" chromatogram.
  • Incubation: Incubate the remaining solutions under the desired conditions.
  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it into the HPLC.
  • Data Analysis:
  • Identify the peak corresponding to intact IHG-CoA.
  • Monitor the decrease in the peak area or height of the IHG-CoA peak over time.
  • Observe the appearance of any new peaks, which may correspond to degradation products.
  • Calculate the percentage of IHG-CoA remaining at each time point relative to the time zero sample.

3. HPLC Conditions (Example):

  • Column: C18, 5 µm, 4.6 x 250 mm
  • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. The exact gradient will need to be optimized for IHG-CoA.
  • Flow Rate: 1 mL/min
  • Detection Wavelength: Typically 254 nm or 260 nm for the adenine (B156593) moiety of CoA.
  • Injection Volume: 10-20 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare IHG-CoA in Test Buffers (varying pH) aliquot Aliquot Samples prep_solution->aliquot temp_4c 4°C aliquot->temp_4c Incubate temp_25c 25°C aliquot->temp_25c Incubate temp_37c 37°C aliquot->temp_37c Incubate hplc_analysis HPLC Analysis at Time Points (t=0, 1, 2, 4...) temp_4c->hplc_analysis temp_25c->hplc_analysis temp_37c->hplc_analysis data_analysis Data Analysis: Peak Area vs. Time hplc_analysis->data_analysis troubleshooting_guide start Low/No Activity of IHG-CoA check_freshness Is the IHG-CoA solution fresh? start->check_freshness prepare_fresh Prepare fresh solution check_freshness->prepare_fresh No check_storage Were storage conditions optimal? (Temp, pH, Light) check_freshness->check_storage Yes end_point Re-evaluate Experiment prepare_fresh->end_point optimize_storage Optimize storage conditions: - Aliquot - Store at -80°C - Protect from light check_storage->optimize_storage No check_assay_conditions Are assay conditions optimal? check_storage->check_assay_conditions Yes optimize_storage->end_point verify_ph Verify buffer pH check_assay_conditions->verify_ph No run_control Run positive control check_assay_conditions->run_control Yes verify_ph->end_point run_control->end_point

References

"optimizing mass spectrometry parameters for Isohexenyl-glutaconyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Isohexenyl-glutaconyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and product ions for this compound for LC-MS/MS analysis?

To determine the Multiple Reaction Monitoring (MRM) parameters for this compound, the first step is to calculate its theoretical monoisotopic mass.

  • Coenzyme A (CoA) Formula: C₂₁H₃₆N₇O₁₆P₃S

  • Isohexenyl-glutaconyl group Formula: C₁₁H₁₄O₃

  • This compound Formula: C₃₂H₅₀N₇O₁₉P₃S

The protonated precursor ion ([M+H]⁺) would be C₃₂H₅₁N₇O₁₉P₃S⁺. Based on the common fragmentation pattern of acyl-CoAs, two main product ions are typically monitored[1][2][3]:

A summary of the calculated masses is provided in the table below.

Ion TypeFormulaMonoisotopic Mass (m/z)Note
Precursor Ion [M+H]⁺C₃₂H₅₁N₇O₁₉P₃S⁺994.2100Use for Q1
Product Ion 1[M-507+H]⁺487.2100Quantitative transition
Product Ion 2C₁₀H₁₄N₅O₇P₂⁺428.0365Qualitative confirmation

Q2: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

When experiencing a complete loss of signal, a systematic approach is crucial to identify the source of the problem.[5]

  • Mass Spectrometer Functionality: Infuse a known, stable compound to confirm the instrument is responding correctly.

  • Reagent Integrity: Prepare fresh standards and mobile phases to rule out degradation or contamination.

  • Instrument Parameters: Verify that all settings, including voltages and gas flows, are correct and that a stable electrospray is being generated.[5]

Q3: My signal intensity for this compound is low. What are the common causes?

Low signal intensity for acyl-CoA compounds can be attributed to several factors[5]:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in non-acidic aqueous solutions.

  • Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting matrix components can affect ionization efficiency.

  • Ion Suppression: Complex biological samples can introduce matrix effects that significantly reduce the analyte signal.[5]

  • Suboptimal MS Parameters: Incorrect selection of precursor and product ions or non-optimized collision energy can lead to poor sensitivity.[5]

  • Chromatographic Issues: Poor peak shape due to column overload or contamination can decrease the signal-to-noise ratio.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution

Poor chromatography can significantly impact the quality of your data. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase Optimize the mobile phase composition, including the organic modifier and any additives. Acyl-CoAs are often separated using reverse-phase chromatography with a gradient.[6]
Suboptimal Gradient Adjust the gradient slope and duration to improve the separation of your analyte from other components.
Issue 2: Inconsistent Retention Times

Shifts in retention time can make peak identification and integration difficult.

Potential CauseRecommended Solution
Pump Malfunction Check the pump for leaks and ensure it is delivering a stable flow rate.
Column Temperature Fluctuations Use a column oven to maintain a consistent temperature.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure it is properly degassed.
Column Degradation Replace the column if it has reached the end of its lifespan.

Experimental Protocols

Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound. Optimization will be required for your specific instrument and sample matrix.

1. Sample Preparation (from cell culture) [6]

  • Wash cells with phosphate-buffered saline (PBS).

  • Add 2 mL of methanol (B129727) and an appropriate internal standard (e.g., C17:0-CoA).

  • Incubate at -80 °C for 15 minutes.

  • Scrape the cell lysate and centrifuge at 15,000 x g at 5 °C for 5 minutes.

  • Transfer the supernatant, mix with 1 mL of acetonitrile, and evaporate to dryness.

  • Reconstitute the sample in 150 µL of methanol, vortex, and centrifuge.

  • Transfer 100 µL of the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium (B1175870) acetate.[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Ion Source: Electrospray ionization (ESI) in positive mode is generally preferred for acyl-CoAs.[2]

  • MS Parameters: Use the MRM transitions outlined in the table below. Optimize collision energy and other source parameters for your specific instrument.

ParameterRecommended Setting
Ionization Mode Positive ESI
Q1 m/z 994.2
Q3 m/z (Quantitative) 487.2
Q3 m/z (Qualitative) 428.0
Collision Energy (CE) Optimize for maximum signal (typically 30-60 eV)[8]
Desolvation Temperature Optimize for your instrument (e.g., 500-550°C)[9][10]
Gas Flows (Nebulizer, Heater) Optimize for stable spray and efficient desolvation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis sp1 Cell Lysis & Extraction sp2 Protein Precipitation sp1->sp2 sp3 Evaporation & Reconstitution sp2->sp3 lc1 Injection sp3->lc1 lc2 Gradient Elution on C18 Column lc1->lc2 ms1 Positive ESI lc2->ms1 ms2 MRM Analysis (Q1: 994.2 -> Q3: 487.2) ms1->ms2 da1 Peak Integration ms2->da1 da2 Quantification da1->da2

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_flowchart start Low/No Signal for This compound q1 Is the MS responding to a known standard? start->q1 a1_yes Check Sample Integrity & Preparation q1->a1_yes Yes a1_no Troubleshoot MS Hardware & General Settings q1->a1_no No q2 Is peak shape acceptable? a1_yes->q2 a2_yes Optimize MS Parameters (CE, Gas Flows, etc.) q2->a2_yes Yes a2_no Troubleshoot LC System (Column, Mobile Phase, etc.) q2->a2_no No end Signal Optimized a2_yes->end

Caption: Logical troubleshooting flowchart for low or no signal issues.

References

"preventing degradation of Isohexenyl-glutaconyl-CoA during sample prep"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and preparation of Isohexenyl-glutaconyl-CoA (IHG-CoA) samples for analysis. The inherent instability of acyl-CoA molecules presents significant analytical challenges, and this guide offers solutions to common issues to ensure high recovery and sample integrity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of IHG-CoA samples.

Issue Potential Cause Recommended Solution
Low or No IHG-CoA Signal Degradation during Extraction: Thioester bonds in acyl-CoAs are susceptible to hydrolysis, especially at neutral or alkaline pH.Use an acidic extraction buffer (e.g., 100 mM Potassium Phosphate (B84403), pH 4.9) to improve stability.[1] Perform extractions on ice to minimize enzymatic and chemical degradation.
Inefficient Extraction: The choice of solvent significantly impacts the recovery of acyl-CoAs.A mixture of organic solvents like isopropanol (B130326) and acetonitrile (B52724) with an acidic buffer is effective for extracting short-chain acyl-CoAs.[1] For cell cultures, quenching with cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) can effectively deproteinize the sample and improve recovery of polar analytes without the need for solid-phase extraction (SPE).[2]
Loss during Solid-Phase Extraction (SPE): Hydrophilic, short-chain acyl-CoAs can have poor recovery from SPE columns if the method is not optimized.[2]Consider extraction methods that do not require an SPE step.[2] If SPE is necessary, use a weak anion exchange column and ensure the elution method is optimized for your specific analyte.[1]
High Variability Between Replicates Inconsistent Sample Handling: Acyl-CoAs are sensitive to temperature fluctuations and prolonged exposure to aqueous environments.Keep samples on ice at all times.[3] Minimize the time between sample collection and extraction. Flash-freeze samples in liquid nitrogen if immediate processing is not possible.
Incomplete Homogenization: Inadequate disruption of cells or tissues can lead to incomplete extraction.Ensure thorough homogenization using a pre-chilled glass homogenizer or other appropriate methods.[1]
Precipitation of IHG-CoA: Improper reconstitution solvent can cause the analyte to precipitate out of solution.Reconstitute the dried extract in a solvent that ensures stability, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[4]
Poor Chromatographic Peak Shape Suboptimal Mobile Phase: The pH of the mobile phase can affect the ionization and retention of acyl-CoAs.For reversed-phase liquid chromatography, slightly acidic mobile phases are often required for short-chain acyl-CoAs.
Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of IHG-CoA.Optimize the chromatographic separation to resolve the analyte from interfering species.[2] Use a calibration curve constructed in a matrix that closely matches the study samples.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

The primary cause of degradation is the hydrolysis of the high-energy thioester bond. This is accelerated by non-optimal pH conditions (neutral to alkaline) and the presence of endogenous enzymes. To mitigate this, it is crucial to maintain a low temperature and use an acidic environment throughout the sample preparation process.

Q2: What is the best way to store samples containing this compound?

For short-term storage, keep extracts at 4°C in a solvent that promotes stability, such as an ammonium acetate buffered solvent at a neutral pH.[5] For long-term storage, it is recommended to store dried extracts at -80°C and reconstitute them immediately before analysis.

Q3: I am working with cell cultures. What is the most effective method for extracting IHG-CoA?

For cultured cells, a rapid quenching and deproteinization step is critical. Washing the cells with ice-cold PBS followed by immediate lysis and extraction with a cold solvent containing an acid, such as 2.5% 5-sulfosalicylic acid (SSA), is an effective method that can improve the recovery of short-chain acyl-CoAs by avoiding the need for solid-phase extraction.[2]

Q4: Can I use a generic internal standard for the quantification of this compound?

Q5: How can I improve the recovery of IHG-CoA from tissue samples?

To improve recovery from tissue, it is essential to rapidly freeze the tissue in liquid nitrogen immediately after collection to halt metabolic activity. The frozen tissue should then be ground to a fine powder and homogenized in a pre-chilled acidic buffer.[1] Subsequent extraction with organic solvents and optional purification by weak anion exchange solid-phase extraction can further enhance recovery.[1]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of acyl-CoAs from tissue samples.[1]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen tissue. In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.

  • Extraction: Add 5 mL of a 2:1 (v/v) solution of acetonitrile and isopropanol to the homogenate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • Purification (SPE):

    • Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of 100 mM potassium phosphate buffer (pH 4.9).

    • Load the supernatant onto the SPE column.

    • Wash the column with 1 mL of 100 mM potassium phosphate buffer (pH 4.9), followed by 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 5% NH4OH in methanol.

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried pellet in a suitable buffer for your analytical method (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[4]

Protocol 2: Extraction of Short-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from a method designed to enhance the recovery of polar analytes by avoiding solid-phase extraction.[2]

Materials:

  • Cultured cells

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

Procedure:

  • Cell Washing:

    • For adherent cells: Wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Quenching and Deproteinization:

    • Add 200 µL of ice-cold 2.5% (w/v) SSA containing the internal standard to the cells.

    • For adherent cells, scrape the cells and transfer the lysate to a microcentrifuge tube. For suspension cells, resuspend the pellet in the SSA solution.

    • Vortex vigorously and incubate on ice for 10 minutes.

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • LC-MS/MS Analysis: The supernatant is ready for direct analysis by LC-MS/MS.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_homogenization Homogenization & Lysis cluster_extraction Extraction cluster_purification Purification (Optional) cluster_final_prep Final Preparation tissue Tissue Sample homogenize Homogenize in Acidic Buffer tissue->homogenize Protocol 1 cells Cultured Cells lyse Lyse in Acidic Solution (SSA) cells->lyse Protocol 2 solvent_extraction Organic Solvent Extraction homogenize->solvent_extraction supernatant_collection Collect Supernatant lyse->supernatant_collection spe Solid-Phase Extraction (Weak Anion Exchange) solvent_extraction->spe analysis LC-MS/MS Analysis supernatant_collection->analysis dry Dry Down spe->dry reconstitute Reconstitute dry->reconstitute reconstitute->analysis

Caption: Experimental workflow for IHG-CoA sample preparation.

degradation_pathway IHG_CoA This compound degraded_products Degradation Products (e.g., Isohexenyl-glutaconic acid + CoASH) IHG_CoA->degraded_products Thioester Cleavage hydrolysis Hydrolysis (H₂O) hydrolysis->IHG_CoA enzymatic_degradation Enzymatic Activity (Hydrolases, etc.) enzymatic_degradation->IHG_CoA adverse_conditions Adverse Conditions (High pH, High Temp) adverse_conditions->hydrolysis Accelerates adverse_conditions->enzymatic_degradation Promotes

Caption: Potential degradation pathways for IHG-CoA.

References

"addressing matrix effects in Isohexenyl-glutaconyl-CoA analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the analysis of Isohexenyl-glutaconyl-CoA and other acyl-CoA species by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS analysis?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3][4] The most commonly observed matrix effect in LC-MS/MS is ion suppression.[1]

Q2: What are the common sources of matrix effects in bioanalysis?

A2: Matrix effects can arise from both endogenous and exogenous substances present in biological samples. Common sources include:

  • Endogenous compounds: Phospholipids, salts, proteins, and metabolites that co-elute with the analyte of interest.[5]

  • Exogenous compounds: Anticoagulants, dosing vehicles, and contaminants introduced during sample collection and preparation.[5]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The presence of matrix effects can be assessed using several methods. The most common approach is the post-extraction spike method. This involves comparing the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into an extracted blank matrix sample. A significant difference in the peak areas indicates the presence of a matrix effect.

Q4: What is the difference between absolute and relative matrix effects?

A4:

  • Absolute matrix effect refers to the difference in analytical response between an analyte in a pure solvent and in an extracted biological matrix.

  • Relative matrix effect describes the variability of the absolute matrix effect across different lots or sources of the same biological matrix.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Column Contamination Flush the column with a strong solvent or follow the manufacturer's cleaning procedure.[6][7]
Inappropriate Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[7]
Column Void A void at the head of the column can cause peak splitting. Consider replacing the column.[7]
Co-elution with Interfering Substances Optimize the chromatographic gradient to better separate the analyte from matrix components.
Issue 2: Inconsistent or Low Analyte Response (Ion Suppression)

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
High Concentration of Co-eluting Matrix Components Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][8][9][10]
Suboptimal Ionization Source Conditions Optimize source parameters such as temperature, gas flows, and voltages.[11]
Mobile Phase Composition Modify the mobile phase composition, including pH and organic solvent, to improve separation from interfering compounds.
High Flow Rate In Electrospray Ionization (ESI), reducing the flow rate can sometimes decrease ion suppression.
Issue 3: High Analyte Response (Ion Enhancement)

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Co-eluting Compounds that Improve Ionization Optimize chromatography to separate the enhancing species from the analyte.
Matrix-Induced Changes in Droplet Properties Dilute the sample to reduce the concentration of the interfering matrix components.[9]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes the post-extraction spike method to quantify the matrix effect.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte spiked in the reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte before extraction.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Calculate the Recovery (RE) using the following formula: RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Solid Phase Extraction (SPE) for Acyl-CoA Cleanup

This is a general protocol that may need optimization for this compound.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) with methanol (B129727) followed by an equilibration with an aqueous buffer.[12]

  • Load the Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elute the Analyte: Elute the acyl-CoAs using an appropriate solvent mixture.[12]

  • Dry and Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.

Visualizations

Troubleshooting Workflow for Matrix Effects cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Diagnosis cluster_3 Mitigation Strategies cluster_4 Verification A Inconsistent or Inaccurate Results B Assess Peak Shape and Retention Time A->B C Perform Post-Extraction Spike Experiment A->C D Matrix Effect Present? C->D E Optimize Sample Preparation (SPE, LLE, Dilution) D->E Yes F Optimize Chromatographic Conditions (Gradient, Column, Mobile Phase) D->F Yes G Use Stable Isotope Labeled Internal Standard D->G Yes I Investigate Other Instrumental Issues D->I No H Re-evaluate Matrix Effect E->H F->H G->H

Caption: A logical workflow for identifying and mitigating matrix effects.

Strategies to Mitigate Matrix Effects cluster_0 Sample Preparation cluster_1 Chromatography cluster_2 Internal Standardization A Matrix Effect Mitigation B Solid Phase Extraction (SPE) A->B C Liquid-Liquid Extraction (LLE) A->C D Protein Precipitation (PPT) A->D E Sample Dilution A->E F Gradient Optimization A->F G Column Selection A->G H Mobile Phase Modification A->H I Stable Isotope Labeled (SIL) IS A->I J Structural Analog IS A->J

Caption: An overview of common strategies to reduce or eliminate matrix effects.

References

Technical Support Center: Enhancing Chromatographic Resolution of Isohexenyl-glutaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the chromatographic resolution of Isohexenyl-glutaconyl-CoA.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I improve the peak shape?

Answer: Peak tailing is a common issue when analyzing CoA derivatives and can be caused by several factors. Here’s a step-by-step troubleshooting guide:

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on silica-based C18 columns can interact with the polar groups of this compound, leading to tailing.

    • Solution:

      • Use an End-Capped Column: Select a column with end-capping to minimize exposed silanol groups.

      • Mobile Phase Modifiers: Add a small concentration of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase. This can help to suppress the ionization of silanol groups.[1]

      • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as one with an embedded polar group, which can help shield the analyte from residual silanols.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase. The predicted pKa values for this compound suggest it has multiple ionizable groups.[2]

    • Solution:

      • Adjust Mobile Phase pH: Based on the predicted pKa values, adjust the mobile phase pH to ensure the analyte is in a single, stable ionic state. For acidic compounds, a lower pH (e.g., 3-5) is often beneficial.[1][3] It is crucial to operate within the pH stability range of your column.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution:

      • Reduce Injection Volume or Concentration: Dilute your sample or inject a smaller volume to see if the peak shape improves.[4][5]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.

    • Solution:

      • Minimize Tubing: Use the shortest possible length of narrow internal diameter tubing (e.g., 0.005 inches) to connect the components of your HPLC system.[6]

Issue 2: Co-elution with Isomers or Other Analytes

Question: I am struggling to separate this compound from a co-eluting isomer. What strategies can I employ to improve resolution?

Answer: Resolving isomers can be challenging. Here are several approaches to enhance selectivity:

  • Optimize the Mobile Phase:

    • Change Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to different solvent properties.

    • Gradient Optimization: Adjust the gradient slope. A shallower gradient can often improve the separation of closely eluting compounds.[7][8] Start with a scouting gradient (e.g., 5-95% organic solvent over 20 minutes) to identify the elution window, then create a shallower gradient around that window.[7]

    • Mobile Phase Additives: The use of ion-pairing reagents can sometimes improve the resolution of ionic compounds, but be mindful of their compatibility with mass spectrometry. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (5-10 mM) are common choices for LC-MS applications.[1][6][9]

  • Change the Stationary Phase: Not all C18 columns are the same.[10]

    • Different C18 Chemistries: Try a C18 column from a different manufacturer or one with a different bonding density or end-capping.

    • Alternative Selectivity: Consider columns with different selectivities, such as a C8, phenyl-hexyl, or a polar-embedded phase. For isomeric separation of branched-chain from straight-chain compounds, a C8 column might offer different selectivity.[11]

  • Adjust the Column Temperature:

    • Temperature Optimization: Varying the column temperature can influence selectivity. Lower temperatures may increase retention and improve resolution for some compounds.[6] It is important to maintain a stable temperature using a column oven for reproducible results.

Issue 3: Broad Peaks and Low Sensitivity

Question: My peaks for this compound are very broad, resulting in low sensitivity. How can I achieve sharper peaks?

Answer: Broad peaks can be caused by a variety of factors, from system setup to method parameters.

  • Column Degradation: Over time, columns can lose efficiency due to contamination or degradation of the stationary phase.

    • Solution:

      • Column Flushing: Flush the column with a strong solvent to remove contaminants.

      • Replace Column: If flushing does not improve performance, the column may need to be replaced.[4] Using a guard column can help extend the life of your analytical column.[12]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak broadening.

    • Solution:

      • Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[13]

  • Suboptimal Flow Rate: A flow rate that is too high can lead to poor mass transfer and broader peaks.

    • Solution:

      • Optimize Flow Rate: Try reducing the flow rate to see if peak sharpness improves.

  • Temperature Effects: Inconsistent column temperature can lead to peak broadening.

    • Solution:

      • Use a Column Oven: Ensure a stable and uniform column temperature by using a column oven.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: For a reversed-phase separation of this compound, a good starting point would be:

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[1]

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B. A scouting gradient of 5-95% B over 20 minutes can be a good starting point to determine the elution time.

  • Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Q2: How does mobile phase pH affect the retention of this compound?

A2: The retention of ionizable compounds like this compound is highly dependent on the mobile phase pH.[3] The compound has several predicted acidic pKa values.[2] At a pH above these pKa values, the corresponding functional groups will be deprotonated and negatively charged, making the molecule more polar and resulting in shorter retention times in reversed-phase chromatography. Conversely, at a pH below the pKa values, the molecule will be less polar, leading to longer retention. Controlling the pH is crucial for achieving reproducible retention times and good peak shape.[3]

Q3: What are the best sample preparation techniques for analyzing this compound from biological samples?

A3: The choice of sample preparation technique depends on the biological matrix. For acyl-CoAs, common methods include:

  • Protein Precipitation: This is a simple and common method to remove proteins from the sample. Acetonitrile is often used as the precipitation solvent.

  • Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the analyte. C18-based SPE cartridges are often used for acyl-CoAs.

  • 5-Sulfosalicylic Acid (SSA) Precipitation: This method has been shown to be effective for the extraction of short-chain acyl-CoAs and their biosynthetic precursors without the need for SPE.

Q4: Should I use acetonitrile or methanol as the organic solvent in my mobile phase?

A4: Both acetonitrile and methanol are commonly used in reversed-phase chromatography for acyl-CoAs. The choice can affect selectivity. Acetonitrile is generally a stronger solvent than methanol for reversed-phase and can provide sharper peaks. However, methanol can offer different selectivity for some compounds. It is often worthwhile to screen both solvents during method development to see which provides better resolution for your specific separation.

Quantitative Data Summary

The following tables summarize typical starting conditions and parameters for the analysis of acyl-CoAs, which can be adapted for this compound.

Table 1: Recommended Starting HPLC/UPLC-MS/MS Parameters for Acyl-CoA Analysis

ParameterRecommended ConditionReference
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)[13]
Mobile Phase A 10 mM Ammonium Acetate or Formate in Water, pH 3-7[1][13]
Mobile Phase B Acetonitrile or Methanol[13]
Gradient Start with a low %B, increase linearly to a high %B[13]
Flow Rate 0.2 - 0.5 mL/min[13]
Column Temp. 30 - 40 °C[6]
Injection Vol. 1 - 10 µL[13]

Table 2: Comparison of Mobile Phase Modifiers for Acyl-CoA Analysis

ModifierConcentrationAdvantageDisadvantageReference
Formic Acid 0.1%Good for positive ion mode MS, improves peak shapeMay not be optimal for negative ion mode[1][6]
Acetic Acid 0.1%Alternative to formic acid, can offer different selectivitySimilar to formic acid[6][9]
Ammonium Formate 5-10 mMGood for both positive and negative ion mode MS, acts as a buffer[1][6]
Ammonium Acetate 5-10 mMGood for both positive and negative ion mode MS, provides bufferingCan sometimes cause signal suppression in ESI[6][9]

Experimental Protocols

Protocol 1: General UPLC-MS/MS Method for Acyl-CoA Analysis

This protocol provides a general method for the analysis of acyl-CoAs that can be optimized for this compound.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • UPLC-MS/MS Conditions:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: 2-80% B (linear gradient)

      • 15-17 min: 80% B

      • 17.1-20 min: 2% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound will need to be determined by direct infusion of a standard.

Visualizations

Troubleshooting_Workflow start Poor Resolution Observed peak_shape Assess Peak Shape start->peak_shape coelution Check for Co-elution start->coelution sensitivity Evaluate Sensitivity start->sensitivity tailing Peak Tailing? peak_shape->tailing Yes broad Broad Peaks? peak_shape->broad No isomers Isomeric Co-elution? coelution->isomers Yes low_signal Low Signal? sensitivity->low_signal Yes solution_tailing Adjust pH Use End-capped Column Add Mobile Phase Modifier tailing->solution_tailing solution_broad Optimize Flow Rate Check for Column Degradation Match Injection Solvent broad->solution_broad solution_isomers Optimize Gradient Change Stationary Phase Adjust Temperature isomers->solution_isomers solution_sensitivity Improve Sample Prep Optimize MS Parameters low_signal->solution_sensitivity end Resolution Enhanced solution_tailing->end solution_broad->end solution_isomers->end solution_sensitivity->end

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Method_Development_Workflow start Define Analytical Goal select_column Select Stationary Phase (e.g., C18, C8, Polar-Embedded) start->select_column select_mobile_phase Select Mobile Phase (ACN/MeOH, Buffers, Modifiers) start->select_mobile_phase scouting_gradient Run Scouting Gradient (e.g., 5-95% B) select_column->scouting_gradient select_mobile_phase->scouting_gradient evaluate_results Evaluate Initial Results (Peak Shape, Retention, Resolution) scouting_gradient->evaluate_results optimize_gradient Optimize Gradient Slope & Range evaluate_results->optimize_gradient Suboptimal Resolution optimize_temp Optimize Column Temperature evaluate_results->optimize_temp Suboptimal Selectivity optimize_ph Optimize Mobile Phase pH evaluate_results->optimize_ph Poor Peak Shape final_method Final Validated Method evaluate_results->final_method Acceptable optimize_gradient->evaluate_results optimize_temp->evaluate_results optimize_ph->evaluate_results

Caption: A systematic workflow for HPLC method development.

References

"Isohexenyl-glutaconyl-CoA low signal intensity in mass spec"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Isohexenyl-glutaconyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the mass spectrometric analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its molecular weight?

A1: this compound is a coenzyme A derivative.[1] Its chemical formula is C32H50N7O19P3S, with a molecular weight of 961.76 g/mol .[1][2]

Q2: What are the expected precursor and fragment ions for this compound in positive ion mode mass spectrometry?

A2: Based on the typical fragmentation of acyl-CoA compounds, you can expect the following ions in positive ion mode:

  • [M+H]+ Precursor Ion: 962.77 m/z

  • Characteristic Fragment 1 (Neutral Loss of 507 Da): [M+H-507]+ at 455.77 m/z. This corresponds to the loss of the 3'-phospho-ADP moiety.

  • Characteristic Fragment 2: 428 m/z. This fragment represents the adenosine-3',5'-diphosphate portion of the molecule.

Acyl-CoAs consistently exhibit a neutral loss of 507 Da and a fragment ion at m/z 428 in positive ion mode tandem mass spectrometry.

Q3: I am not seeing any signal for my this compound standard. What should I do first?

A3: A complete signal loss can be alarming. Systematically check the following:

  • Mass Spectrometer Performance: Infuse a known, stable compound to ensure the instrument is acquiring data correctly.

  • Standard Integrity: Prepare a fresh standard of this compound. Acyl-CoAs can degrade, especially if stored improperly or subjected to multiple freeze-thaw cycles.

  • LC-MS System Check: Ensure there is a stable spray at the ESI source and that the LC pumps are delivering mobile phase correctly. Check for leaks in the system.

Q4: My signal for this compound is very low. What are the common causes?

A4: Low signal intensity for acyl-CoA compounds can be attributed to several factors:

  • Inefficient Ionization: The ionization efficiency of this compound can be sensitive to mobile phase composition and pH.

  • In-source Fragmentation: The molecule might be fragmenting in the ion source before reaching the mass analyzer.

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your analyte.

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. Ensure your samples are kept cold and analyzed promptly after preparation.

  • Suboptimal MS/MS Parameters: Incorrect collision energy or other MS settings can lead to poor fragmentation and low signal.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving low signal intensity issues with this compound.

Guide 1: Optimizing Mass Spectrometry Parameters

If you are experiencing low signal intensity, a good first step is to optimize the parameters on your mass spectrometer.

Table 1: Recommended Starting MS/MS Parameters for this compound

ParameterRecommended SettingNotes
Ionization ModePositive Electrospray (ESI+)Acyl-CoAs generally ionize well in positive mode.
Precursor Ion (Q1)962.8 m/zCalculated [M+H]+. Perform a precursor ion scan to confirm the exact m/z.
Product Ion (Q3)455.8 m/z[M+H-507]+. This is a highly specific and often abundant fragment.
Alternative Product Ion428.0 m/zA common fragment for all acyl-CoAs.
Collision Energy (CE)20-40 eVOptimize by infusing the standard and ramping the collision energy to find the value that gives the highest intensity for the product ion.
Dwell Time50-100 msAdjust based on the number of analytes and the desired number of data points across the chromatographic peak.
Guide 2: Addressing Sample Preparation and Stability

The stability of this compound in your sample is critical for achieving a strong signal.

Experimental Protocol: Sample Extraction and Stabilization

  • Extraction Solvent: Use a cold extraction solvent. A common choice is a mixture of acetonitrile (B52724) and methanol (B129727) with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve stability.

  • Homogenization: If working with tissues or cells, perform homogenization on ice or using a cryo-homogenizer to minimize enzymatic degradation.

  • Protein Precipitation: After homogenization, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuging at a high speed (e.g., >10,000 x g) at 4°C.

  • Supernatant Handling: Immediately transfer the supernatant to a new tube and keep it on ice. For long-term storage, store at -80°C.

  • Reconstitution: After drying down the sample, reconstitute in a mobile phase-like solution with a low aqueous content and acid to maintain stability.

Guide 3: Mitigating Matrix Effects

Matrix effects can significantly suppress the signal of your target analyte.

Table 2: Strategies to Minimize Matrix Effects

StrategyDescription
Chromatographic Separation Develop a robust LC method to separate this compound from co-eluting matrix components. A longer column or a shallower gradient can improve resolution.
Sample Dilution A simple and effective way to reduce matrix effects. Dilute the sample extract and re-inject. If the signal-to-noise ratio improves, matrix effects are likely present.
Solid-Phase Extraction (SPE) Use an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent) to clean up the sample before LC-MS analysis.
Internal Standards Use a stable isotope-labeled internal standard of this compound or a close structural analog to compensate for signal suppression.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues.

cluster_start Start: Low Signal Intensity cluster_ms_check Mass Spectrometer Troubleshooting cluster_sample_lc_check Sample and LC Troubleshooting cluster_optimization Optimization start Low or No Signal for this compound ms_check Infuse a known standard. Is there a stable signal? start->ms_check ms_ok MS is likely OK. Proceed to sample/LC issues. ms_check->ms_ok Yes ms_bad Troubleshoot MS. Check source, voltages, detector. ms_check->ms_bad No sample_check Prepare fresh standard. Inject directly. Is signal present? ms_ok->sample_check signal_present Issue is likely with sample prep or matrix. sample_check->signal_present Yes signal_absent Troubleshoot LC system. Check for leaks, clogs, and mobile phase delivery. sample_check->signal_absent No optimize Optimize MS parameters (CE, etc.). Improve sample cleanup (SPE). Develop LC method. signal_present->optimize cluster_pathway Potential Fragmentation of this compound in ESI+ cluster_fragments parent [M+H]+ m/z 962.8 This compound frag1 [M+H-507]+ m/z 455.8 Isohexenyl-glutaconyl moiety parent:pre->frag1:f0 Neutral Loss of 507 Da frag2 Adenosine-3',5'-diphosphate m/z 428.0 parent->frag2:f0 Fragmentation

References

Technical Support Center: Optimization of Isohexenyl-glutaconyl-CoA Derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Isohexenyl-glutaconyl-CoA derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization and analysis of this compound.

Question: Why am I seeing no peak or a very small peak for my derivatized this compound?

Answer: This issue can arise from several factors related to incomplete derivatization or analyte degradation. Here are the primary causes and solutions:

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion. Long-chain acyl-CoA esters like this compound are large molecules with multiple reactive sites.

    • Solution: Optimize the reaction conditions. Increase the reaction temperature and/or time. It is also crucial to use a sufficient excess of the silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS). A general guideline is at least a 2:1 molar ratio of the silylating reagent to active hydrogens on the analyte.

  • Presence of Moisture: Silylating reagents are highly sensitive to moisture. Water in the sample or solvent will react with the reagent, reducing its availability for the analyte and potentially hydrolyzing the formed derivatives.

    • Solution: Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Samples should be completely dry before adding the derivatization reagent. Lyophilization is an effective method for removing water from biological samples.

  • Analyte Degradation: Acyl-CoA esters can be unstable, especially at elevated temperatures or non-optimal pH.

    • Solution: Minimize sample handling time and keep samples on ice when not in use. Evaluate the thermal stability of your compound and consider if the derivatization temperature is too high.

  • Improper GC-MS Conditions: The issue may lie with the analytical instrument itself.

    • Solution: Verify the GC-MS is functioning correctly with a known standard. Check for leaks in the inlet, ensure proper column installation, and confirm the detector is working optimally.[1]

Question: My chromatogram shows significant peak tailing for this compound. What is the cause and how can I fix it?

Answer: Peak tailing is a common issue when analyzing polar molecules like underivatized or partially derivatized acyl-CoAs. It is often caused by interactions between the analyte and active sites in the GC system.[2]

  • Incomplete Derivatization: As with the issue of no/small peaks, incomplete derivatization leaves polar functional groups exposed, which can interact with the stationary phase of the column, causing tailing.[2]

    • Solution: Re-optimize the derivatization protocol by increasing the reagent concentration, temperature, or reaction time.

  • Active Sites in the GC System: The GC liner, column, or injection port can have active sites (e.g., exposed silanol (B1196071) groups) that interact with the analyte.

    • Solution: Use a deactivated liner and a high-quality, inert GC column. If the column has been in use for a while, it may be contaminated. Trimming 10-20 cm from the front of the column can often resolve this issue.[3] Regular inlet maintenance, including replacing the liner and septum, is also critical.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Dilute the sample and reinject.

  • Inappropriate GC Conditions: The temperature program or flow rate may not be optimal for your analyte.

    • Solution: Lower the initial oven temperature to improve focusing of the analyte at the head of the column. Ensure the carrier gas flow rate is appropriate for your column dimensions.

Question: I am observing multiple peaks for what should be a single derivatized compound. What could be the reason?

Answer: The presence of multiple peaks can be due to several factors, from side reactions during derivatization to the presence of isomers.

  • Incomplete Derivatization: If this compound has multiple reactive sites, incomplete derivatization can result in a mixture of partially and fully derivatized molecules, each producing a different peak.

    • Solution: Optimize the derivatization conditions to drive the reaction to completion.

  • Tautomerization: Some molecules can exist in different isomeric forms (tautomers), and if these are "locked" during derivatization, they can appear as separate peaks.

    • Solution: For compounds with keto-enol tautomerism, a two-step derivatization process involving methoximation prior to silylation can be beneficial. Methoximation stabilizes the keto group, preventing the formation of multiple derivatives.

  • Side Reactions: The derivatization reagent may react with other components in your sample matrix, creating byproducts that appear as extra peaks.

    • Solution: Clean up the sample before derivatization to remove interfering substances. Solid-phase extraction (SPE) can be an effective technique for this.

  • Thermal Degradation: The analyte may be degrading in the hot GC inlet, leading to the formation of multiple breakdown products.

    • Solution: Lower the inlet temperature and ensure the derivatized analyte is thermally stable.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a large, polar, and non-volatile molecule due to the presence of functional groups such as hydroxyl and carboxyl groups. GC-MS analysis requires compounds to be volatile and thermally stable to be vaporized and travel through the GC column. Derivatization is a chemical modification process that replaces the active hydrogens on these polar groups with nonpolar groups, such as trimethylsilyl (B98337) (TMS) groups.[4][5] This increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.[4]

Q2: What are the most common derivatization reagents for acyl-CoA esters?

A2: Silylation is the most common derivatization technique for compounds with hydroxyl and carboxyl groups. The most frequently used silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2] These are often used with a catalyst, such as 1% trimethylchlorosilane (TMCS), to enhance the reaction rate.

Q3: How can I be sure my derivatization reaction has gone to completion?

A3: To determine the optimal derivatization time, you can analyze aliquots of a representative sample at different time points (e.g., 30, 60, 90, 120 minutes) and plot the peak area of the derivatized analyte against the derivatization time. The reaction is complete when the peak area no longer increases with time. A similar approach can be used to optimize the reaction temperature.

Q4: Can I analyze this compound without derivatization?

A4: Direct analysis of this compound by GC-MS is not feasible due to its low volatility. However, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is a powerful alternative technique for analyzing acyl-CoA esters in their native form without the need for derivatization.

Quantitative Data Summary

Optimizing derivatization conditions is crucial for achieving reproducible and accurate quantitative results. The following table summarizes the effect of reaction time and temperature on the peak area of a representative long-chain fatty acid after silylation with BSTFA + 1% TMCS. While this data is for a model compound, the trends are applicable to the optimization of this compound derivatization.

Derivatization Temperature (°C)Derivatization Time (min)Relative Peak Area (%)
603075
606085
609088
753092
7560100
759099
903095
906096

Note: Data is hypothetical and for illustrative purposes to show general trends in optimization.

Experimental Protocols

Detailed Methodology for Silylation of this compound

This protocol provides a starting point for the derivatization of this compound using BSTFA with 1% TMCS. Optimization may be required for your specific sample matrix and analytical setup.

Materials:

  • Dried this compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or acetonitrile (B52724)

  • GC vials with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen or by lyophilization.

  • Reconstitution: Reconstitute the dried sample in 50 µL of anhydrous pyridine or acetonitrile in a GC vial.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the sample solution. The volume of the derivatizing agent should be in excess to ensure complete derivatization.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 75°C for 60 minutes.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Aqueous Sample lyophilize Lyophilize to Complete Dryness start->lyophilize reconstitute Reconstitute in Anhydrous Pyridine lyophilize->reconstitute add_reagent Add BSTFA + 1% TMCS reconstitute->add_reagent vortex Vortex add_reagent->vortex heat Incubate at 75°C for 60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Experimental workflow for the silylation of this compound.

metabolic_pathway cluster_glutaryl Related Glutaryl-CoA Pathway Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH MethylcrotonylCoA β-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA MethylglutaconylCoA β-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA HMGCoA HMG-CoA MethylglutaconylCoA->HMGCoA AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA Acetoacetate Acetoacetate HMGCoA->Acetoacetate GlutarylCoA Glutaryl-CoA GlutaconylCoA Glutaconyl-CoA GlutarylCoA->GlutaconylCoA GCDH CrotonylCoA Crotonyl-CoA GlutaconylCoA->CrotonylCoA Decarboxylase

Caption: Representative metabolic pathway showing the degradation of Leucine.

References

Technical Support Center: Quantification of Isohexenyl-glutaconyl-CoA and Structurally Similar Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Isohexenyl-glutaconyl-CoA and other short- to medium-chain acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for the analysis of acyl-CoAs, including short-chain species like this compound.[1] This technique offers high sensitivity and specificity, which is crucial for distinguishing and quantifying these low-abundance molecules in complex biological matrices.[2][3]

Q2: Why is the quantification of acyl-CoAs like this compound challenging?

A2: The quantification of acyl-CoAs is challenging due to several factors:

  • Chemical Instability: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions and at non-optimal pH.[2][4]

  • Amphiphilic Nature: Their structure, containing both a hydrophilic CoA moiety and a variable-length fatty acyl chain, makes them prone to adsorption to surfaces, leading to analyte loss during sample preparation.[1][5]

  • Low Abundance: Endogenous levels of many acyl-CoAs are typically low, requiring highly sensitive analytical methods.

  • Matrix Effects: Biological samples are complex, and co-extracting substances can interfere with ionization in the mass spectrometer, leading to ion suppression or enhancement.[6]

Q3: What are the critical steps in the sample preparation workflow for this compound quantification?

A3: A typical workflow involves rapid quenching of metabolism, cell or tissue homogenization, extraction of the acyl-CoAs, and often a purification/enrichment step before LC-MS/MS analysis.[7][8] Each step is critical to ensure accurate and reproducible results.

Q4: Are there any derivatization strategies that can improve the detection of this compound?

A4: Yes, derivatization can be employed to improve chromatographic behavior and detection sensitivity. For instance, phosphate (B84403) methylation has been used to achieve better peak shapes and reduce analyte loss for a wide range of acyl-CoAs.[1][5] Another approach involves derivatizing the acyl-CoA to a butylamide derivative for analysis by gas chromatography.[9] For methods using fluorescence detection, pre-column derivatization with agents like 9-fluorenylmethyl chloroformate can be used, though this is more common for free fatty acids.[10]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Signal for this compound
Potential Cause Troubleshooting Step
Analyte Degradation Ensure rapid quenching of metabolic activity immediately after sample collection. Keep samples on dry ice or in liquid nitrogen. Use extraction buffers with appropriate pH to maintain stability.[2]
Inefficient Extraction Optimize the extraction solvent. A common method is protein precipitation followed by solid-phase extraction (SPE).[1][7] Ensure the chosen SPE cartridge is appropriate for retaining short-chain acyl-CoAs.
Analyte Adsorption Use low-adsorption tubes and glassware throughout the sample preparation process. Pre-silanizing glassware can also minimize loss.[5]
MS/MS Tuning Issues Infuse a standard of a structurally similar acyl-CoA to ensure the mass spectrometer is properly tuned and the correct precursor-product ion transitions are being monitored.[11]
Ion Suppression Dilute the sample extract to reduce the concentration of interfering matrix components.[12] Improve sample cleanup using techniques like liquid-liquid extraction (LLE) or more specific SPE cartridges.[1]
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step
Secondary Interactions with Column Add a small amount of a weak acid (e.g., formic acid or acetic acid) to the mobile phase to suppress the ionization of free silanol (B1196071) groups on the column that can cause peak tailing.[13]
Column Overloading Dilute the sample or inject a smaller volume.[12]
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase composition to prevent peak distortion.[12]
Column Contamination or Void Flush the column with a strong solvent series as recommended by the manufacturer. If the problem persists, a void may have formed at the column inlet, or the column may be degraded and require replacement.[13]
Co-elution with an Isomer Optimize the chromatographic gradient to improve the separation of this compound from any potential isomers.

Experimental Protocols

General Protocol for Extraction and Quantification of Short-Chain Acyl-CoAs from Cultured Cells
  • Metabolism Quenching and Cell Lysis:

    • Aspirate the culture medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Instantly add a cold extraction solvent (e.g., acetonitrile (B52724)/isopropanol/water mixture) to the cell monolayer to quench metabolic activity and lyse the cells.

  • Homogenization and Protein Precipitation:

    • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

    • Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol (B129727) with a small percentage of ammonium (B1175870) hydroxide).

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the initial LC mobile phase conditions.[1]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent or buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[14]

    • Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification.[15][16] The common fragmentation involves the loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[15][16][17]

Quantitative Data Summary

The following table summarizes typical performance metrics for the quantification of short- to medium-chain acyl-CoAs using LC-MS/MS-based methods. Data for this compound is not specifically available, so values for similar compounds are presented as a reference.

Analyte Type Extraction Method Recovery Rate (%) Limit of Quantification (LOQ) Reference
Short-chain acyl-CoAsSPE60-140% (tissue dependent)16.9 nM[1][5]
Malonyl-CoASPE28.8 - 48.5% (tissue dependent)Not Specified[18]
Acetyl-CoAPerchloric Acid Extraction95-97%< 1 µM[19][20]

Visualizations

experimental_workflow Experimental Workflow for Acyl-CoA Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Sample Collection & Metabolism Quenching homogenization 2. Homogenization & Protein Precipitation sample_collection->homogenization extraction 3. Acyl-CoA Extraction (e.g., SPE or LLE) homogenization->extraction concentration 4. Concentration & Reconstitution extraction->concentration lc_separation 5. LC Separation concentration->lc_separation Inject Sample ms_detection 6. MS/MS Detection lc_separation->ms_detection data_analysis 7. Data Analysis ms_detection->data_analysis

Caption: A generalized workflow for the quantification of acyl-CoAs from biological samples.

References

Validation & Comparative

A Comparative Guide to Isohexenyl-glutaconyl-CoA and Glutaconyl-CoA in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two structurally related, yet functionally distinct, acyl-CoA metabolites: Isohexenyl-glutaconyl-CoA and Glutaconyl-CoA. Understanding their unique roles in different metabolic pathways is crucial for researchers in metabolism, drug discovery, and inborn errors of metabolism. This document outlines their biochemical properties, metabolic significance, and the experimental methodologies used for their study, supported by available quantitative data.

At a Glance: Key Distinctions

FeatureThis compoundGlutaconyl-CoA
Full Chemical Name 3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA4-Carboxybut-2-enoyl-CoA
Primary Metabolic Pathway Isoprenoid/Terpenoid DegradationAmino Acid Catabolism (Lysine, Tryptophan)
Key Precursor Geranoyl-CoAGlutaryl-CoA
Key Product 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoACrotonyl-CoA
Primary Function Intermediate in the breakdown of isoprenoid compounds for energy or recycling.Intermediate in the degradation of essential amino acids.
Associated Enzymes Geranoyl-CoA carboxylase, Isohexenylglutaconyl-CoA hydrataseGlutaryl-CoA dehydrogenase, Glutaconyl-CoA decarboxylase

Metabolic Pathways and Functional Roles

The fundamental difference between this compound and Glutaconyl-CoA lies in the metabolic networks they participate in. This compound is a key intermediate in the degradation of isoprenoids, a large and diverse class of naturally occurring organic chemicals. In contrast, Glutaconyl-CoA is an intermediate in the catabolism of the essential amino acids lysine (B10760008) and tryptophan.

This compound in Isoprenoid Degradation

This compound is involved in the breakdown of acyclic terpenes, such as geraniol. This pathway allows organisms to utilize these compounds as a carbon source. The formation and subsequent metabolism of this compound are catalyzed by two key enzymes.

Geranoyl_CoA Geranoyl-CoA Isohexenyl_glutaconyl_CoA This compound Geranoyl_CoA->Isohexenyl_glutaconyl_CoA Geranoyl-CoA carboxylase Hydroxy_isohexenylglutaryl_CoA 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA Isohexenyl_glutaconyl_CoA->Hydroxy_isohexenylglutaryl_CoA Isohexenylglutaconyl-CoA hydratase

Figure 1. Metabolic context of this compound.
Glutaconyl-CoA in Amino Acid Catabolism

Glutaconyl-CoA is an intermediate in the metabolic breakdown of lysine and tryptophan.[1] This pathway is crucial for the removal of nitrogenous waste and the production of energy from amino acid skeletons. The central reaction involving glutaconyl-CoA is its decarboxylation to crotonyl-CoA.

Glutaryl_CoA Glutaryl-CoA Glutaconyl_CoA Glutaconyl-CoA Glutaryl_CoA->Glutaconyl_CoA Glutaryl-CoA dehydrogenase Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA->Crotonyl_CoA Glutaconyl-CoA decarboxylase

Figure 2. Metabolic context of Glutaconyl-CoA.

Quantitative Data: Enzyme Kinetics

Direct comparative kinetic data for enzymes acting on both substrates is limited. However, data for the key enzymes in their respective pathways have been reported.

EnzymeSubstrateOrganismKm (µM)Vmax or kcatReference
Geranoyl-CoA carboxylase Geranoyl-CoAPseudomonas aeruginosa8.8492 nmol/min/mg[2]
ATPPseudomonas aeruginosa10423 nmol/min/mg[2]
BicarbonatePseudomonas aeruginosa1.2210 nmol/min/mg[2]
3-Methylglutaconyl-CoA hydratase (E)-Glutaconyl-CoAAcinetobacter sp.4018 s⁻¹[3]
Glutaryl-CoA dehydrogenase Glutaconyl-CoAHuman32.7 s⁻¹[4]

Note: Kinetic parameters can vary significantly based on the assay conditions and the source of the enzyme.

Experimental Protocols

The analysis of acyl-CoA molecules requires specialized techniques due to their relatively low abundance and instability.

Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Cell/Tissue Homogenate Extraction Acyl-CoA Extraction (e.g., with 5-sulfosalicylic acid) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection onto Reverse-Phase C18 Column Supernatant->Injection Separation Gradient Elution Injection->Separation Detection Tandem Mass Spectrometry (MRM mode) Separation->Detection Data_Analysis Data Analysis (Quantification against internal standards) Detection->Data_Analysis

Figure 3. General workflow for acyl-CoA analysis by LC-MS/MS.

Methodology:

  • Sample Preparation: Homogenize cells or tissues in a suitable buffer.

  • Extraction: Extract acyl-CoAs using a deproteinizing agent such as 5-sulfosalicylic acid (SSA).[5] This method is advantageous as it often does not require subsequent solid-phase extraction, which can lead to the loss of more polar species.[5]

  • Centrifugation: Pellet cellular debris by centrifugation at high speed.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography with a C18 column. A gradient elution with a mobile phase containing an ion-pairing agent is typically used.

    • Mass Spectrometry: Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each acyl-CoA and a characteristic product ion generated by collision-induced dissociation.

Spectrophotometric Enzyme Assays

Enzyme activity can be measured using spectrophotometric assays that monitor the change in absorbance of a substrate or product over time.

Example: Assay for Acyl-CoA Dehydrogenase Activity

This assay can be adapted to measure the activity of enzymes like glutaryl-CoA dehydrogenase.

Principle: The reduction of an electron acceptor, such as ferricenium hexafluorophosphate, by the FADH₂ produced during the dehydrogenation of the acyl-CoA substrate is monitored spectrophotometrically.[6]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the acyl-CoA substrate (e.g., glutaryl-CoA), and an electron acceptor.

  • Enzyme Addition: Initiate the reaction by adding the enzyme preparation (e.g., cell lysate or purified enzyme).

  • Spectrophotometric Monitoring: Immediately monitor the change in absorbance at a wavelength specific for the reduced form of the electron acceptor.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.

Summary and Future Directions

This compound and glutaconyl-CoA are distinct metabolic intermediates with roles in isoprenoid degradation and amino acid catabolism, respectively. While their structural similarity is notable, their metabolic fates are determined by the specific enzymatic machinery of the pathways in which they are involved.

Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of the substrate specificities of enzymes that may act on both molecules.

  • Metabolomic Profiling: Quantifying the cellular concentrations of both metabolites under various physiological and pathological conditions to better understand their regulation and interplay.

  • Drug Development: The enzymes in these pathways may represent novel targets for therapeutic intervention in metabolic diseases. A deeper understanding of their substrates and kinetics is essential for the rational design of inhibitors or modulators.

This guide serves as a foundational resource for researchers investigating these important acyl-CoA metabolites. The provided data and protocols offer a starting point for further exploration into their roles in health and disease.

References

A Researcher's Guide to the Cross-Validation of Isohexenyl-glutaconyl-CoA Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Analysis of Quantification Methods

The choice of an analytical method for quantifying acyl-CoAs like Isohexenyl-glutaconyl-CoA depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key performance metrics for the three major analytical techniques, based on data reported for similar short-chain acyl-CoA compounds.

FeatureLC-MS/MSHPLC-UVEnzymatic Assays
Principle Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.Separation by chromatography, detection by UV absorbance of the adenine (B156593) moiety of CoA.Enzyme-catalyzed reaction producing a detectable signal (colorimetric or fluorometric).
Specificity Very HighModerate to HighVariable (can have cross-reactivity)
Sensitivity Very High (pmol to fmol range)[1]High (low µM to pmol range)[2][3]Moderate to High (µM range)[4][5]
Linear Range WideModerateNarrow to Moderate
Throughput ModerateModerateHigh
Instrumentation Complex and expensiveStandard laboratory equipmentPlate reader
Sample Prep Can be extensive (e.g., SPE)[6] but simpler methods exist[7][8]Relatively simple (deproteinization)[2][9]Simple
Matrix Effects Can be significant[10]Less prone than MS, but co-elution can be an issue[2]Can be significant

Experimental Protocols: Methodologies for Acyl-CoA Quantification

Detailed experimental protocols are crucial for the successful implementation of any analytical method. Below are generalized protocols for each of the discussed techniques, which can be adapted for the quantification of this compound.

LC-MS/MS Protocol for Acyl-CoA Quantification

This method offers the highest sensitivity and selectivity, making it ideal for detecting low-abundance acyl-CoAs.[7]

a. Sample Preparation (Cell or Tissue Lysates):

  • Homogenize tissue or cell pellets in a cold extraction solution (e.g., 2.5% sulfosalicylic acid).[7]

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins.

  • Collect the supernatant containing the acyl-CoAs.

  • For some applications, solid-phase extraction (SPE) may be used for further purification and concentration of acyl-CoAs.[6]

b. LC Separation:

c. MS/MS Detection:

  • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

  • Use Multiple Reaction Monitoring (MRM) for quantification. For acyl-CoAs, common transitions involve the precursor ion ([M+H]+) fragmenting to a product ion corresponding to the acyl group loss or a fragment of the CoA moiety.[6][7][11]

HPLC-UV Protocol for Acyl-CoA Quantification

A robust and more accessible method suitable for relatively abundant acyl-CoAs.[2][9]

a. Sample Preparation:

  • Extract acyl-CoAs from samples using perchloric acid or another suitable deproteinizing agent.[12]

  • Centrifuge to remove precipitated proteins.

  • Neutralize the supernatant with a potassium carbonate solution.

  • Filter the sample before injection.

b. HPLC Separation:

  • Utilize a C18 reversed-phase column.

  • Perform isocratic or gradient elution with a buffered mobile phase (e.g., potassium phosphate) and an organic modifier like methanol.[12]

c. UV Detection:

  • Monitor the column effluent at a wavelength of 254 nm or 260 nm, which corresponds to the absorbance maximum of the adenine ring in coenzyme A.[12][13]

Enzymatic Assay Protocol for CoA Quantification

This high-throughput method is often used for measuring total CoA or specific, abundant acyl-CoAs for which a specific enzyme is available.

a. Sample Preparation:

  • Lyse cells or homogenize tissue in the assay buffer provided with the kit.

  • Centrifuge to remove insoluble material.

b. Assay Procedure (Example for a generic CoA assay):

  • Add the sample to a 96-well plate.

  • Initiate the reaction by adding a master mix containing the necessary enzymes and substrates. In a common two-step assay, CoA is first converted to acyl-CoA, which is then oxidized to produce a detectable product like H2O2.[4]

  • The H2O2 then reacts with a probe to generate a colorimetric or fluorometric signal.[4]

  • Incubate at room temperature for a specified time (e.g., 30-60 minutes).

c. Detection:

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[4]

Mandatory Visualizations

To further clarify the experimental workflows and biochemical context, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS cluster_hplc HPLC-UV cluster_enzymatic Enzymatic Assay Sample Biological Sample (Cells/Tissue) Extraction Extraction & Deproteinization Sample->Extraction Supernatant Acyl-CoA Containing Supernatant Extraction->Supernatant LC LC Separation (C18 Column) Supernatant->LC HPLC HPLC Separation (C18 Column) Supernatant->HPLC Reaction Enzymatic Reaction (96-well plate) Supernatant->Reaction MSMS MS/MS Detection (MRM) LC->MSMS Data_LCMS Quantitative Results MSMS->Data_LCMS Data Analysis UV UV Detection (254/260 nm) HPLC->UV Data_HPLC Quantitative Results UV->Data_HPLC Data Analysis Detection Colorimetric/ Fluorometric Reading Reaction->Detection Data_Enzymatic Quantitative Results Detection->Data_Enzymatic Data Analysis

Caption: A generalized workflow for the quantification of acyl-CoAs, comparing the LC-MS/MS, HPLC-UV, and enzymatic assay methods.

glutaconyl_coa_pathway Lysine Lysine / Tryptophan Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA Catabolism Glutaconyl_CoA Glutaconyl-CoA Glutaryl_CoA->Glutaconyl_CoA GCDH Isohexenyl_Glutaconyl_CoA This compound Glutaconyl_CoA->Isohexenyl_Glutaconyl_CoA Hypothetical Modification Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA->Crotonyl_CoA Decarboxylation Isohexenyl_Glutaconyl_CoA->Crotonyl_CoA Hypothetical Conversion Hydroxybutyryl_CoA β-Hydroxybutyryl-CoA Crotonyl_CoA->Hydroxybutyryl_CoA Hydratase Acetoacetyl_CoA Acetoacetyl-CoA Hydroxybutyryl_CoA->Acetoacetyl_CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Thiolase TCA TCA Cycle Acetyl_CoA->TCA

Caption: A simplified biochemical pathway showing the catabolism of amino acids to Acetyl-CoA, with the hypothetical position of this compound.

References

A Comparative Guide to the Use of Synthetic Acyl-CoA Analogs as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis, particularly in metabolomics and drug development, the accuracy of measurements is paramount. The use of internal standards is a cornerstone of robust analytical methods, especially in liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of using a synthetic, unlabeled acyl-CoA analog, specifically Isohexenyl-glutaconyl-CoA (IHG-CoA), versus the gold standard of stable isotope-labeled (SIL) internal standards for the quantification of acyl-CoA species.

The Critical Role of Internal Standards

Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis.[1] These variations can arise from sample loss, matrix effects (where other components in the sample interfere with the signal of the analyte), and fluctuations in instrument performance.[1] An ideal internal standard is a compound that behaves chemically and physically as closely as possible to the analyte of interest but is distinguishable by the mass spectrometer.[1]

Comparison of Internal Standard Strategies for Acyl-CoA Analysis

The choice of an internal standard significantly impacts the accuracy and precision of an analytical method.[1] Here, we compare the theoretical performance of a synthetic, unlabeled acyl-CoA analog like IHG-CoA with a stable isotope-labeled version of the target acyl-CoA.

Table 1: Performance Comparison of Internal Standards for Acyl-CoA Quantification

Performance MetricSynthetic Unlabeled Analog (e.g., IHG-CoA)Stable Isotope-Labeled (SIL) Standard (e.g., ¹³C-Acyl-CoA)
Chemical & Physical Similarity Structurally similar but not identical to endogenous acyl-CoAs. May have different extraction efficiencies and chromatographic retention times.Chemically identical to the analyte, with a slight mass difference due to isotope labeling. Co-elutes with the analyte.
Correction for Matrix Effects May not fully compensate for matrix effects as its ionization efficiency can differ from the analyte.Provides the most accurate compensation for matrix effects due to identical ionization behavior.
Correction for Sample Loss Corrects for sample loss during extraction and handling, but differences in properties can lead to inaccuracies.Accurately corrects for sample loss as it behaves identically to the analyte throughout the entire process.
Accuracy & Precision Can provide acceptable results, but is prone to higher bias and lower precision compared to SIL standards.[1]Considered the "gold standard" for achieving the highest accuracy and precision in quantitative mass spectrometry.[2][3]
Availability & Cost May be more readily available and less expensive to synthesize.Synthesis can be more complex and costly.
Endogenous Interference Chosen to be absent in the biological sample to avoid interference.No endogenous interference due to the mass difference.

Logical Framework for Internal Standard Selection

The decision of which internal standard to use involves a trade-off between cost, availability, and the desired level of accuracy and precision. The following diagram illustrates the logical relationship between the type of internal standard and its ability to correct for analytical variability.

G cluster_Analyte Analyte of Interest cluster_IS Internal Standard (IS) Type cluster_Correction Correction Capability Analyte Endogenous Acyl-CoA SIL_IS Stable Isotope-Labeled (e.g., ¹³C-Acyl-CoA) Analyte->SIL_IS Identical Chemical & Physical Properties Analog_IS Unlabeled Analog (e.g., IHG-CoA) Analyte->Analog_IS Similar but not Identical Properties High_Correction High Accuracy Correction (Sample Loss & Matrix Effects) SIL_IS->High_Correction Ideal Correction Moderate_Correction Moderate Correction (Primarily Sample Loss) Analog_IS->Moderate_Correction Potential for Incomplete Correction of Matrix Effects

Caption: Logical flow of internal standard choice and its impact on analytical accuracy.

Experimental Protocol: Quantification of Acyl-CoAs using LC-MS/MS with an Internal Standard

This section outlines a general workflow for the quantification of acyl-CoAs in biological samples using an internal standard.

1. Sample Preparation and Extraction

  • Objective: To extract acyl-CoAs from the biological matrix while minimizing degradation.

  • Procedure:

    • Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., 10% trichloroacetic acid or a mixture of acetonitrile (B52724), methanol (B129727), and water).[4]

    • Spike the homogenate with a known concentration of the internal standard (either synthetic IHG-CoA or a SIL standard).

    • Vortex and centrifuge the samples at a high speed at 4°C to precipitate proteins.

    • Collect the supernatant containing the acyl-CoAs.

    • The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering substances.

    • Dry the purified extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system (e.g., a mixture of methanol and water).[5]

2. LC-MS/MS Analysis

  • Objective: To separate the acyl-CoAs chromatographically and detect them with high sensitivity and specificity using mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[3][6]

  • Chromatographic Separation:

    • Use a reverse-phase C18 column.[6]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of ammonium (B1175870) hydroxide (B78521) or formic acid) and an organic component (e.g., acetonitrile or methanol).[5][6]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[5]

    • Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.[5]

3. Data Analysis and Quantification

  • Objective: To determine the concentration of the target acyl-CoA in the original sample.

  • Procedure:

    • Generate a standard curve by analyzing a series of known concentrations of the analyte spiked with a constant concentration of the internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of the analyte in the biological samples by comparing their peak area ratios to the standard curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical quantitative acyl-CoA analysis workflow.

G cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Homogenization 1. Sample Homogenization Spiking 2. Internal Standard Spiking (IHG-CoA or SIL-Standard) Homogenization->Spiking Extraction 3. Acyl-CoA Extraction Spiking->Extraction Purification 4. Solid-Phase Extraction (Optional) Extraction->Purification LC_Separation 5. LC Separation Purification->LC_Separation MS_Detection 6. MS/MS Detection (SRM/MRM) LC_Separation->MS_Detection Quantification 7. Quantification using Standard Curve MS_Detection->Quantification

References

Unraveling the Metabolic Role of Isohexenyl-glutaconyl-CoA: A Comparative Analysis of its Function in Bacterial Terpene Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the metabolic significance of Isohexenyl-glutaconyl-CoA, primarily focusing on its well-defined role in bacterial pathways. Due to the current state of research, this analysis centers on its function in microbial acyclic terpene utilization, as data on its direct involvement in mammalian healthy versus diseased states is not yet available.

While direct comparative data of this compound in healthy versus diseased mammalian states is currently limited, a comprehensive understanding of its metabolic context can be gleaned from its well-characterized role in bacterial pathways. This guide provides a detailed analysis of this compound within the Acyclic Terpene Utilization (Atu) pathway of Pseudomonas species, offering insights into its biochemical function, the enzymes that act upon it, and the experimental methods used for its study. This information serves as a foundational reference for researchers investigating analogous pathways or the potential relevance of such metabolites in more complex organisms.

The Acyclic Terpene Utilization (Atu) Pathway: The Primary Metabolic Context of this compound

This compound is a key intermediate in the catabolism of acyclic monoterpenoids, such as citronellol (B86348) and geraniol, by certain bacteria like Pseudomonas aeruginosa.[1][2][3] This metabolic route, known as the Atu pathway, enables these organisms to utilize terpenes as a carbon and energy source.[2][3] The pathway involves a series of enzymatic reactions that ultimately convert these branched-chain hydrocarbons into central metabolites like acetyl-CoA.[1]

The formation of this compound is a critical step that follows the carboxylation of geranyl-CoA.[4][5] Subsequently, the enzyme this compound hydratase (AtuE) catalyzes the hydration of this compound to 3-hydroxy-3-isohexenyl-glutaryl-CoA.[1][2][6] This reaction is a crucial hydration step within the Atu pathway.[1]

Below is a diagram illustrating the central role of this compound in the Atu pathway.

Atu_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranyl_CoA Geranyl-CoA Geranic_Acid->Geranyl_CoA Isohexenyl_glutaconyl_CoA This compound Geranyl_CoA->Isohexenyl_glutaconyl_CoA AtuC/AtuF (Geranyl-CoA carboxylase) Hydroxy_isohexenyl_glutaryl_CoA 3-hydroxy-3-isohexenyl-glutaryl-CoA Isohexenyl_glutaconyl_CoA->Hydroxy_isohexenyl_glutaryl_CoA AtuE (this compound hydratase) Methyl_oxo_octenoyl_CoA 7-methyl-3-oxo-6-octenoyl-CoA Hydroxy_isohexenyl_glutaryl_CoA->Methyl_oxo_octenoyl_CoA LiuE (Lyase) Beta_Oxidation β-oxidation Methyl_oxo_octenoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Methylcrotonyl_CoA 3-methylcrotonyl-CoA Beta_Oxidation->Methylcrotonyl_CoA Liu_Pathway Liu Pathway Methylcrotonyl_CoA->Liu_Pathway Experimental_Workflow cluster_proteomics Proteomics cluster_structural Structural Biology Culture P. aeruginosa culture (Citronellate vs. Glucose) Extraction Protein Extraction Culture->Extraction Digestion Tryptic Digestion Extraction->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Protein Quantification LC_MS->Quantification Upregulation Identification of Upregulated Proteins (AtuE) Quantification->Upregulation Cloning Cloning & Expression of atuE Upregulation->Cloning Informs Purification Protein Purification Cloning->Purification Crystallization Crystallization Purification->Crystallization Xray X-ray Diffraction Crystallization->Xray Structure Structure Determination Xray->Structure ActiveSite Active Site Analysis Structure->ActiveSite

References

A Comparative Guide to the Structural Confirmation of Isohexenyl-glutaconyl-CoA: NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and enzyme characterization, the unambiguous structural confirmation of intermediates like Isohexenyl-glutaconyl-CoA is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with a primary alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for this purpose. We present a comparative analysis of their performance, supported by illustrative data and detailed experimental protocols.

At a Glance: NMR vs. LC-MS/MS for Acyl-CoA Analysis

The choice between NMR and LC-MS/MS for the structural confirmation of molecules like this compound depends on the specific requirements of the study. NMR provides a wealth of structural detail, while LC-MS/MS offers superior sensitivity for detection and quantification.

FeatureNMR SpectroscopyLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Information Provided Detailed atomic-level structural information, including proton and carbon environments, and stereochemistry.Molecular weight, fragmentation patterns for structural inference, and quantification.
Sensitivity Lower (milligram to microgram range).Higher (nanogram to picogram range).[1]
Resolution High, allowing for the distinction of subtle structural differences.High mass resolution, enabling the separation of isobaric compounds.
Sample Preparation Relatively simple, but requires pure samples and deuterated solvents.More complex, often involving extraction and derivatization steps.[2][3]
Data Acquisition Time Can be lengthy, especially for 2D experiments.Relatively fast, suitable for high-throughput analysis.
Quantification Can be quantitative with appropriate internal standards.Highly quantitative, the gold standard for trace-level quantification.
Primary Application Unambiguous structure elucidation of novel compounds.Targeted analysis and quantification of known compounds in complex mixtures.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of a molecule. For this compound, ¹H and ¹³C NMR would be the primary experiments.

  • ¹H NMR: This experiment would confirm the presence and connectivity of protons in the isohexenyl and glutaconyl moieties, as well as the characteristic signals of the coenzyme A portion. The chemical shifts, splitting patterns, and integration of the signals would provide a fingerprint of the molecule.

  • ¹³C NMR: This experiment would identify all the unique carbon atoms in the molecule, including the carbonyl carbon of the thioester, which has a characteristic chemical shift.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, confirming the complete structure of the acyl chain and its attachment to the coenzyme A.

Illustrative NMR Data for an Acyl-CoA Derivative

While specific spectra for this compound are not publicly available, the following represents typical data that would be obtained for a similar acyl-CoA molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for an Acyl-CoA Moiety

Atom PositionRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
Thioester Carbonyl-~198-202
α-Carbon~2.5-3.0 (t)~40-45
β-Carbon~1.6-1.8 (m)~25-30
Acyl Chain CH₂~1.2-1.4 (m)~28-32
Terminal CH₃~0.8-0.9 (t)~14

Note: Chemical shifts are approximate and can vary based on the solvent and the specific structure of the acyl chain.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[1] It is particularly well-suited for the analysis of acyl-CoAs in complex biological matrices.

The analysis involves:

  • Chromatographic Separation: The sample is injected into an HPLC system, and the components are separated based on their physicochemical properties (e.g., hydrophobicity).

  • Ionization: The separated molecules are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis (MS1): The ionized molecules are separated based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight of this compound.

  • Fragmentation (MS2): The ion corresponding to this compound is selected and fragmented. The resulting fragment ions provide structural information that can be used to confirm the identity of the molecule.

Illustrative LC-MS/MS Data

Table 2: Expected Mass Spectrometric Data for this compound

ParameterExpected Value
Molecular Formula C₃₂H₅₂N₇O₁₈P₃S
Monoisotopic Mass 951.2201 g/mol
Precursor Ion [M-H]⁻ 950.2128 m/z
Key Fragment Ions Fragments corresponding to the loss of the pantetheine-phosphate arm, and fragments characteristic of the isohexenyl-glutaconyl acyl chain.

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or methanol-d₄) in a 5 mm NMR tube.[4] The stability of the thioester bond should be considered, and sample degradation can be minimized by keeping the sample cold and analyzing it promptly.[5]

  • Internal Standard: Add a known amount of an internal standard (e.g., TSP for D₂O) for chemical shift referencing and quantification.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the spectra to assign signals and confirm the structure.

LC-MS/MS Sample Preparation and Analysis
  • Sample Extraction: Extract the this compound from the biological matrix using a suitable solvent system, often a mixture of acetonitrile, methanol, and water.[1]

  • Deproteinization: Remove proteins from the extract, for example, by acid precipitation.

  • Chromatographic Separation: Inject the extracted sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., tributylamine) to improve the retention and separation of the polar acyl-CoA.

  • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in negative ion mode. Set the instrument to perform a full scan (MS1) to detect the precursor ion and a product ion scan (MS2) of the precursor ion to generate a fragmentation spectrum.

  • Data Analysis: Compare the retention time, precursor mass, and fragmentation pattern of the analyte with those of an authentic standard for positive identification.

Workflow and Pathway Diagrams

experimental_workflow Experimental Workflow for Structural Confirmation cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_lcms LC-MS/MS Analysis cluster_confirmation Confirmation Sample Purified this compound NMR_prep Dissolve in D2O Sample->NMR_prep For NMR LCMS_prep Extract and Deproteinize Sample->LCMS_prep For LC-MS/MS NMR_acq Acquire 1H, 13C, 2D Spectra NMR_prep->NMR_acq NMR_data Process and Analyze Spectra NMR_acq->NMR_data Structure Structural Confirmation NMR_data->Structure Unambiguous Structure LCMS_sep HPLC Separation LCMS_prep->LCMS_sep LCMS_acq MS/MS Analysis LCMS_sep->LCMS_acq LCMS_data Analyze Retention Time and Spectra LCMS_acq->LCMS_data LCMS_data->Structure Confirmation by Mass and Fragments logical_relationship Logical Relationship of Analytical Techniques Analyte This compound NMR NMR Spectroscopy Analyte->NMR LCMS LC-MS/MS Analyte->LCMS Structure Definitive Structure NMR->Structure LCMS->Structure Inference Quant Sensitive Quantification LCMS->Quant

References

Enzyme Specificity for Isohexenyl-glutaconyl-CoA: A Comparative Analysis with Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in enzymology and drug development, understanding the substrate specificity of enzymes is paramount for elucidating metabolic pathways and designing targeted therapeutics. This guide provides a comparative analysis of the enzymatic activity with Isohexenyl-glutaconyl-CoA and its analogs, focusing on the kinetic parameters that govern enzyme-substrate interactions. This objective comparison is supported by experimental data and detailed methodologies to aid in the design and interpretation of related research.

Comparative Analysis of Kinetic Parameters

The specificity of an enzyme for its substrate is quantitatively described by the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the affinity of the enzyme for the substrate, with a lower Km value indicating a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency, indicating how efficiently an enzyme can convert a substrate to a product at low substrate concentrations.

While specific kinetic data for isohexenylglutaconyl-CoA hydratase with a wide range of synthetic analogs are not extensively available in publicly accessible literature, we can draw comparisons from studies on related enzymes within the enoyl-CoA hydratase (crotonase) superfamily. These enzymes exhibit varying degrees of specificity towards substrates with different chain lengths and branching patterns.

Below is a table summarizing hypothetical kinetic data for an enoyl-CoA hydratase with this compound and a selection of its potential analogs. This data is illustrative and serves as a model for how such a comparative analysis would be presented.

SubstrateStructureKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA152501.67 x 10⁷
Glutaconyl-CoA Pent-2-enedioyl-CoA501503.00 x 10⁶
Hexenoyl-CoA Hex-2-enoyl-CoA1003003.00 x 10⁶
3-Methylglutaconyl-CoA 3-Methylpent-2-enedioyl-CoA252008.00 x 10⁶
Geranyl-CoA 3,7-Dimethylocta-2,6-dienoyl-CoA5501.00 x 10⁷

Note: The data in this table are hypothetical and for illustrative purposes only. Actual experimental values would need to be determined empirically.

Experimental Protocols

To determine the kinetic parameters for an enzyme with this compound and its analogs, a continuous spectrophotometric assay is commonly employed. This method monitors the hydration of the α,β-unsaturated thioester bond, which results in a decrease in absorbance at a specific wavelength.

Enzyme Activity Assay (Spectrophotometric)

This protocol is adapted from standard assays for enoyl-CoA hydratases.

Materials:

  • Purified enoyl-CoA hydratase (e.g., Isohexenylglutaconyl-CoA hydratase)

  • This compound and its analogs

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • UV/Vis Spectrophotometer capable of reading at 263 nm or 280 nm

Procedure:

  • Substrate Preparation: Prepare stock solutions of this compound and each analog in an appropriate buffer. The concentration should be accurately determined using the known extinction coefficient of the thioester bond (ε₂₆₃ ≈ 6,700 M⁻¹cm⁻¹ for many enoyl-CoA thioesters).

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the Tris-HCl buffer and a specific concentration of the substrate. The final volume is typically 1 mL.

  • Temperature Equilibration: Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder at a constant temperature (e.g., 25°C or 37°C) for several minutes to ensure temperature equilibrium.

  • Initiation of Reaction: Add a small, known amount of the purified enzyme to the cuvette to initiate the reaction. The final enzyme concentration should be in the nanomolar range and chosen to ensure a linear reaction rate for a sufficient duration.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at the wavelength of maximum absorbance for the enoyl-CoA thioester (typically around 263 nm or 280 nm). Record the absorbance at regular time intervals for a period of 1 to 5 minutes.

  • Determination of Initial Velocity: Calculate the initial velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (v₀ = ΔA / (ε * l) * Δt), where ΔA is the change in absorbance, ε is the molar extinction coefficient of the substrate, l is the path length of the cuvette, and Δt is the change in time.

  • Kinetic Parameter Calculation: Repeat steps 2-6 with a range of substrate concentrations. Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the values of Km and Vmax. The kcat value can then be calculated from the equation Vmax = kcat * [E], where [E] is the total enzyme concentration.

Visualizing the Experimental Workflow

The logical flow of the experimental procedure for determining and comparing enzyme specificity can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis cluster_comparison Comparison Enzyme Purify Enzyme Assay Perform Spectrophotometric Assay (Vary Substrate Concentrations) Enzyme->Assay Substrates Synthesize/Obtain Substrates (this compound & Analogs) Substrates->Assay Measure Measure Initial Reaction Rates (v₀) Assay->Measure Plot Plot v₀ vs. [Substrate] Measure->Plot Fit Fit Data to Michaelis-Menten Equation Plot->Fit Calculate Calculate Km, Vmax, kcat, kcat/Km Fit->Calculate Table Tabulate Kinetic Parameters Calculate->Table Compare Compare Enzyme Specificity Table->Compare

Workflow for determining and comparing enzyme specificity.

Signaling Pathways and Logical Relationships

The interaction between an enzyme and its substrate, leading to product formation, can be represented as a simple signaling pathway. The binding of the substrate to the enzyme's active site initiates a series of conformational changes, facilitating the chemical reaction.

Enzyme_Substrate_Interaction E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k₁ S Substrate (S) ES->E k₋₁ EP Enzyme-Product Complex (EP) ES->EP k₂ EP->E k₃ EP->ES k₋₂ P Product (P) EP->P

Simplified model of enzyme-substrate interaction and catalysis.

This guide provides a foundational framework for comparing the specificity of enzymes for this compound and its analogs. By employing the described experimental protocols and data analysis methods, researchers can generate robust and comparable data to advance their understanding of enzyme function and its implications in various biological and therapeutic contexts.

A Researcher's Guide to Reproducible Isohexenyl-glutaconyl-CoA Measurement: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of key metabolic intermediates is paramount. Isohexenyl-glutaconyl-CoA, a metabolite likely involved in branched-chain amino acid metabolism, presents unique analytical challenges due to its complex structure and probable low endogenous concentrations. This guide provides a comparative overview of established analytical protocols that can be adapted for the measurement of this compound, with a focus on reproducibility and supported by experimental data from analogous compounds.

Comparative Analysis of Analytical Platforms

The choice of analytical methodology is critical and depends on the specific requirements of the study, including sensitivity, specificity, and throughput. Below is a comparative summary of the most relevant techniques.

Analytical PlatformPrincipleAdvantagesDisadvantagesTypical Reproducibility (CV%)
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and specificity; capable of multiplexing.[1][2]High initial instrument cost; requires significant expertise for method development.Inter-assay: 2.6-12.2%[3], Intra-assay: 1.2-4.4%[3]
HPLC-UV Chromatographic separation with detection based on UV absorbance.Lower instrument cost; relatively simple operation.Lower sensitivity and specificity compared to MS; potential for co-eluting interferences.~10-15%
Enzymatic Assays Measurement of a product of a specific enzymatic reaction involving the target analyte.High throughput; can be cost-effective for large sample numbers.Prone to interference from other metabolites; requires a specific enzyme for the target analyte which may not be available.~15-20%

Detailed Experimental Protocols

The following sections provide detailed experimental protocols for the recommended LC-MS/MS-based approach, which can be adapted for the quantification of this compound.

Protocol 1: LC-MS/MS with Protein Precipitation

This protocol is a general and widely applicable method for the extraction and analysis of acyl-CoAs from biological matrices.

1. Sample Preparation (Protein Precipitation)

  • Objective: To extract acyl-CoAs from cellular or tissue samples and remove proteins that can interfere with the analysis.

  • Procedure:

    • Homogenize tissue samples or cell pellets in a cold extraction solvent (e.g., 80% methanol (B129727) or an acetonitrile:methanol:water (2:2:1 v/v/v) solution) containing an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample).

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).

2. Liquid Chromatography

  • Objective: To separate this compound from other metabolites in the extract.

  • Typical Parameters:

    • Column: A reversed-phase C18 or C8 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

3. Tandem Mass Spectrometry

  • Objective: To specifically detect and quantify this compound.

  • Predicted MS/MS Parameters for this compound (C32H50N7O19P3S, Molecular Weight: 961.76 g/mol )[4][5]:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion (Q1): [M+H]+ = 962.2 m/z.

    • Product Ion (Q3): A characteristic neutral loss of 507 Da is common for acyl-CoAs, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.[6][7] Therefore, a primary product ion would be expected at m/z 455.2. Other potential product ions corresponding to the CoA moiety can also be monitored for confirmation (e.g., m/z 428).

    • Collision Energy: This will need to be optimized for the specific instrument but typically ranges from 20-40 eV for similar molecules.

Protocol 2: LC-MS/MS with Solid-Phase Extraction (SPE)

This protocol offers a more thorough sample clean-up, which can improve reproducibility and reduce matrix effects.

1. Sample Preparation (SPE)

  • Objective: To remove interfering substances and concentrate the acyl-CoAs.

  • Procedure:

    • Perform an initial protein precipitation as described in Protocol 1.

    • Condition a reversed-phase SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the acyl-CoAs with a stronger organic solvent (e.g., 80% methanol).

    • Evaporate the eluate to dryness and reconstitute as in Protocol 1.

2. Liquid Chromatography and Mass Spectrometry

  • The LC and MS/MS parameters would be similar to those described in Protocol 1.

Performance Data for Acyl-CoA Measurement Protocols

The following table summarizes the reported performance of various LC-MS/MS methods for the quantification of different acyl-CoA species. This data provides a benchmark for the expected reproducibility when adapting these protocols for this compound.

Analyte(s)MethodMatrixIntra-Assay CV (%)Inter-Assay CV (%)LOD/LOQReference
Long-chain acyl-CoAsLC-MS/MSRat Liver1.2 - 4.42.6 - 12.2Not Reported[3]
Short-chain acyl-CoAsLC-MS/MSHEK 293FT cellsNot ReportedNot ReportedLOQ: 3.7 - 7.4 pmol[8]
Various acyl-CoAsLC-MS/MSRat HeartNot ReportedNot ReportedLOD: 2 - 133 nM[9]
Long-chain acyl-CoAsUPLC-MS/MSHuman Skeletal Muscle~5~6Not Reported[10]

Visualizing the Workflow and Metabolic Context

To aid in the understanding of the experimental process and the biological relevance of this compound, the following diagrams are provided.

G cluster_pathway Leucine Degradation Pathway Leucine Leucine alpha_KIC alpha-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Isohexenyl_glutaconyl_CoA This compound Methylglutaconyl_CoA->Isohexenyl_glutaconyl_CoA Putative Branch

Caption: Putative metabolic pathway involving this compound.

G cluster_workflow Generalized LC-MS/MS Workflow Sample Biological Sample (Tissue/Cells) Extraction Extraction (Protein Precipitation +/- SPE) Sample->Extraction LC LC Separation (Reversed-Phase) Extraction->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Generalized workflow for this compound measurement.

Conclusion

The reproducible measurement of this compound is achievable through the adaptation of existing, well-validated LC-MS/MS protocols for other acyl-CoA species. By carefully optimizing sample preparation, chromatographic separation, and mass spectrometric detection, researchers can develop a robust and reliable method. The key to ensuring reproducibility lies in the use of appropriate internal standards, rigorous validation of the method, and consistent execution of the protocol. The data presented in this guide from analogous compounds suggest that with proper method development, intra- and inter-assay coefficients of variation below 10% are attainable, providing the precision necessary for meaningful biological insights in research and drug development.

References

A Comparative Guide to Analytical Platforms for Isohexenyl-glutaconyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Isohexenyl-glutaconyl-CoA

This compound is a key intermediate in the metabolic degradation of terpenoids, such as geraniol[1]. Its detection and quantification are essential for understanding the flux through this pathway and for identifying potential enzymatic dysregulations. Structurally, it is a medium-chain dicarboxylic acyl-coenzyme A derivative with an isohexenyl side chain[1][2][3]. The presence of a conjugated double bond in the glutaconyl moiety and the overall amphipathic nature of the molecule are key considerations for selecting an appropriate analytical method.

Metabolic Pathway of this compound

This compound is formed during the degradation of cis-genanyl-CoA. The pathway involves the hydration of this compound to 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA, a reaction catalyzed by 3-(4-methylpent-3-en-1-yl)-pent-2-enedioyl-CoA hydro-lyase[1]. Understanding this pathway is critical for sample preparation and data interpretation.

metabolic_pathway cis-Genanyl-CoA cis-Genanyl-CoA This compound This compound cis-Genanyl-CoA->this compound Metabolic Steps 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA This compound->3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA  3-(4-methylpent-3-en-1-yl)-pent-2-enedioyl-CoA  hydro-lyase

Caption: Metabolic context of this compound.

Comparison of Analytical Platforms

The two most viable platforms for the analysis of this compound are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and HPLC with Ultraviolet (UV) detection.

FeatureHPLC-MS/MSHPLC-UV
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate (based on retention time and UV absorbance)
Sensitivity Very High (picomolar to femtomolar range)[4]Low to Moderate (micromolar to nanomolar range)[5]
Quantitative Accuracy High (with appropriate internal standards)[6]Moderate (can be affected by co-eluting compounds)
Throughput High (with optimized chromatography)Moderate
Cost High (instrumentation and maintenance)Low (widely available instrumentation)
Expertise Required High (for method development and data analysis)Moderate
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs from complex biological matrices[4][6][7][8].

a. Sample Extraction and Preparation:

  • Homogenize tissue or cell samples in a cold phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9)[9].

  • Add a deproteinizing agent like 2.5% 5-sulfosalicylic acid (SSA) or perform a solvent precipitation with acetonitrile[6][9].

  • Centrifuge to pellet precipitated proteins.

  • The supernatant containing the acyl-CoAs can be directly analyzed or further purified using solid-phase extraction (SPE) if high matrix interference is expected[9]. For broad profiling of acyl-CoAs, direct analysis of the SSA extract is often preferred to avoid loss of more polar species[6].

b. Chromatographic Separation:

  • Column: A C18 reversed-phase column is suitable for separating acyl-CoAs[8][10].

  • Mobile Phase A: An aqueous buffer, such as 10 mM ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) at a slightly acidic pH (e.g., 4.5-5.5), to ensure good peak shape[11].

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B will be necessary to elute the relatively hydrophobic this compound.

c. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoA analysis[8][11].

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity[6].

    • MRM Transitions:

      • Precursor Ion (Q1): The [M+H]+ of this compound (exact mass can be calculated from its formula: C32H50N7O19P3S)[3].

      • Product Ion (Q3): A common and abundant fragment for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (-507 Da)[7][8]. Another characteristic fragment corresponds to the CoA moiety (m/z 428)[6]. These transitions would need to be optimized by direct infusion of a standard if available, or predicted based on the known fragmentation of similar acyl-CoAs.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Deproteinization Deproteinization Homogenization->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC Separation (C18) HPLC Separation (C18) Supernatant Collection->HPLC Separation (C18) ESI (+) ESI (+) HPLC Separation (C18)->ESI (+) MRM Detection MRM Detection ESI (+)->MRM Detection Quantification Quantification MRM Detection->Quantification

Caption: Proposed LC-MS/MS workflow for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS, although with lower sensitivity and specificity[5]. The presence of the adenine (B156593) ring in the coenzyme A moiety allows for UV detection at approximately 260 nm[9]. The conjugated double bond system in the glutaconyl portion of this compound may also provide a chromophore for detection at other wavelengths, potentially enhancing specificity.

a. Sample Extraction and Preparation:

The sample preparation protocol is similar to that for LC-MS/MS. However, as HPLC-UV is less sensitive, a larger starting amount of biological material may be required, and a sample concentration step following extraction might be necessary.

b. Chromatographic Separation:

The chromatographic conditions would be similar to those used for LC-MS/MS to achieve adequate separation from other UV-absorbing cellular components.

  • Column: C18 reversed-phase column[9][10].

  • Mobile Phase A: Phosphate buffer (e.g., 75 mM KH2PO4, pH 4.9)[9].

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to resolve this compound from other nucleotides and acyl-CoAs.

c. UV Detection:

  • Wavelength: The primary detection wavelength would be around 260 nm, corresponding to the maximum absorbance of the adenine base in the CoA molecule[9]. A photodiode array (PDA) detector could be used to monitor a range of wavelengths to check for peak purity and identify other potential absorbance maxima from the acyl chain.

hplc_uv_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Homogenization Homogenization Deproteinization Deproteinization Homogenization->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC Separation (C18) HPLC Separation (C18) Supernatant Collection->HPLC Separation (C18) UV Detection (260 nm) UV Detection (260 nm) HPLC Separation (C18)->UV Detection (260 nm) Quantification Quantification UV Detection (260 nm)->Quantification

Caption: Proposed HPLC-UV workflow for this compound.

Conclusion and Recommendations

For researchers requiring high sensitivity and specificity for the detection of this compound, particularly from complex biological samples, LC-MS/MS is the unequivocally recommended platform . Its ability to provide structural confirmation through fragmentation and to quantify low-abundance species makes it superior for detailed metabolic studies.

HPLC-UV can be a viable option for preliminary studies or when analyzing samples where this compound is expected to be present at higher concentrations. Its lower cost and wider availability make it an accessible tool, but researchers must be cautious about potential co-elution issues that could affect quantification accuracy.

Ultimately, the choice of platform will depend on the specific research question, the required level of sensitivity and specificity, and the available resources. For robust and defensible quantitative data on this compound, investment in LC-MS/MS methodology is highly advisable.

References

Safety Operating Guide

Proper Disposal of Isohexenyl-glutaconyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the disposal of Isohexenyl-glutaconyl-CoA based on best practices for handling laboratory chemicals. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals are advised to obtain the official SDS from the manufacturer or supplier before handling or disposing of this chemical. A specific SDS for this compound is available upon request from suppliers such as MedChemExpress.

Immediate Safety and Handling Precautions

Prior to any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) and handling the compound in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionNitrile or other chemically resistant gloves.
Body ProtectionLaboratory coat.
RespiratoryUse in a well-ventilated area. A respirator may be required for large spills or in poorly ventilated areas.

Step-by-Step Disposal Procedure

The following procedure is a general guideline for the disposal of small quantities of this compound typically found in a research laboratory setting.

  • Chemical Inactivation (if applicable and specified in the SDS): For some reactive chemicals, a neutralization or inactivation step may be required. The specific SDS for this compound will provide details on any required chemical treatments before disposal.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials such as pipette tips, tubes, and absorbent pads, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and its solvent.

    • Ensure the container is tightly sealed to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the concentration and the solvent used, if any.

    • Indicate the primary hazards (e.g., "Eye Irritant," "Aquatic Toxin"), which should be confirmed with the specific SDS.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with a copy of the Safety Data Sheet for this compound.

    • Disposal must be carried out by a licensed and approved waste disposal contractor.

Never dispose of this compound by pouring it down the drain or mixing it with general laboratory waste.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Absorb the Spill: Use an inert, absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain and clean up the spill.

  • Collect Waste: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.

Experimental Workflow for Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_spill Spill Response obtain_sds Obtain Specific SDS wear_ppe Wear Appropriate PPE obtain_sds->wear_ppe collect_waste Collect Waste in Designated Container wear_ppe->collect_waste spill Spill Occurs? wear_ppe->spill label_container Label Container Clearly collect_waste->label_container store_waste Store in Secondary Containment label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs approved_disposal Disposal by Approved Vendor contact_ehs->approved_disposal spill->collect_waste No evacuate Evacuate & Secure Area spill->evacuate Yes absorb Absorb Spill evacuate->absorb collect_spill_waste Collect Contaminated Material absorb->collect_spill_waste decontaminate Decontaminate Area collect_spill_waste->decontaminate decontaminate->label_container

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.